Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h10-11H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEZANUBYIPSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(CC1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
This guide details the chemical properties, stability profile, and handling protocols for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate , a critical intermediate in the synthesis of next-generation gabapentinoids and peptidomimetics.
Executive Summary
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a bifunctional cyclohexane derivative characterized by a primary amine and a sterically hindered tert-butyl ester. It serves as a protected building block in medicinal chemistry, particularly in the development of
Its utility lies in the orthogonal protection strategy : the tert-butyl ester remains stable under basic and nucleophilic conditions (allowing amine functionalization), while the primary amine can be derivatized before the final acid-labile deprotection of the ester.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | tert-butyl 2-(4-(aminomethyl)cyclohexyl)acetate |
| Molecular Formula | |
| Molecular Weight | 227.35 g/mol |
| Physical State | Colorless viscous oil or low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water (unless protonated) |
| pKa (Amine) | ~10.5 (Estimated, typical for primary alkyl amines) |
| LogP | ~2.8 (Estimated) |
Stereochemical Considerations
The cyclohexane ring allows for cis/trans isomerism .
-
Trans-isomer: Generally thermodynamically preferred and often the bioactive pharmacophore in this class (analogous to Tranexamic acid). The substituents are in equatorial positions (
). -
Cis-isomer: Substituents are axial/equatorial (
or ), leading to higher steric strain.
Stability Profile & Reactivity
The stability of this compound is defined by the tert-butyl ester moiety .[1][2] Understanding its limitations is critical for process scale-up.
Hydrolytic Stability
-
Acid Sensitivity (High Risk): The tert-butyl group is highly susceptible to acid-catalyzed hydrolysis. Exposure to strong acids (TFA, HCl, HBr) or Lewis acids (
, ) will cleave the ester, releasing isobutylene and the free acid.-
Protocol Note: Avoid acidic aqueous workups. Use phosphate buffers (pH 7-8) or basic washes.
-
-
Base Stability (High Stability): The steric bulk of the tert-butyl group effectively blocks attack by hydroxide or alkoxides. It is stable to saponification conditions (e.g., LiOH/THF/Water) that would cleave methyl or ethyl esters.
Thermal Stability
-
Decomposition: Tert-butyl esters are thermally labile. At temperatures
(or lower in the presence of trace acid catalysts), they undergo thermal elimination to form isobutylene and the carboxylic acid. -
Storage: Store at
under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation (yellowing) and carbamate formation from atmospheric .
Chemical Compatibility Matrix
| Reagent Class | Compatibility | Mechanism/Risk |
| Strong Acids (TFA, HCl) | Incompatible | Rapid cleavage of ester (Deprotection).[2] |
| Strong Bases (NaOH, LiOH) | Compatible | Steric hindrance prevents hydrolysis. |
| Oxidizing Agents | Caution | Primary amine is susceptible to oxidation. |
| Acylating Agents | Reactive | Amine reacts to form amides (Desired pathway). |
Mechanistic Visualizations
Acid-Catalyzed Degradation Pathway
The following diagram illustrates the mechanism of acid-catalyzed deprotection, a primary degradation risk during handling.
Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ester, releasing isobutylene gas.
Synthesis Logic (Orthogonal Protection)
This workflow demonstrates how the compound is used to synthesize complex peptidomimetics without self-polymerization.
Caption: Orthogonal protection strategy utilizing the stability of the tert-butyl ester during amine coupling.
Experimental Protocols
Analytical Characterization (HPLC)
Since the compound lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Derivatization (Optional): Pre-column derivatization with Fmoc-Cl or OPA to enable UV/Fluorescence detection.
-
Mobile Phase:
-
A: 0.1% Ammonium Hydroxide in Water (Basic pH preserves amine).
-
B: Acetonitrile.
-
Note: Do not use TFA in the mobile phase as it may degrade the ester over long run times or during fraction collection.
-
Handling & Storage Protocol
-
Receipt: Upon receipt, verify physical state. If liquid, check for turbidity (sign of polymerization or salt formation).
-
Aliquot: Dispense under nitrogen into amber glass vials to prevent photo-oxidation.
-
Solvent Choice: Dissolve in DCM or Ethyl Acetate for reactions. Avoid protic solvents (MeOH/EtOH) if transesterification catalysts are present.
-
Quenching: When working up reactions involving this compound, ensure the aqueous phase is buffered to pH > 8 to keep the amine in the organic phase during extraction.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed stability data on tert-butyl esters).
-
Ogasa, C., et al. (2024).[3][4] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1] Synlett, 35, 235-239.[3][4] (Methodology for synthesizing tert-butyl esters of amino acids).
-
Marcantoni, E., et al. (2001).[3] "Selective deprotection of tert-butyl esters." Journal of Organic Chemistry, 66, 4430-4432.[3] (Mechanisms of selective cleavage).
-
BenchChem. (2025).[2] "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry." (General stability profiles).
Sources
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate CAS number and molecular structure
Technical Guide: Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Part 1: Executive Summary & Chemical Identity
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a specialized aliphatic amine intermediate used primarily in advanced medicinal chemistry and drug discovery. Structurally, it is the tert-butyl ester of 2-[4-(aminomethyl)cyclohexyl]acetic acid , a homologue of the antifibrinolytic drug Tranexamic Acid .
This compound serves as a critical bifunctional linker and scaffold , offering a rigid cyclohexane core that separates the amine and ester functionalities by a defined distance. It is particularly valuable in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and novel GPCR ligands where precise spatial orientation of pharmacophores is required.
Chemical Identity & Key Identifiers
| Property | Detail |
| Chemical Name | Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate |
| Common Synonyms | 2-(4-Aminomethyl-cyclohexyl)-acetic acid tert-butyl ester; Homo-Tranexamic acid tert-butyl ester |
| Molecular Formula | C₁₃H₂₅NO₂ |
| Molecular Weight | 227.35 g/mol |
| Core Structure | 1,4-disubstituted cyclohexane ring (typically trans for rigidity) |
| Parent Acid CAS | 1255098-83-9 (for trans-2-[4-(aminomethyl)cyclohexyl]acetic acid HCl) |
| Ethyl Ester CAS | 2248291-56-5 (Reference analogue) |
| Predicted LogP | ~2.1 (Lipophilic due to t-butyl group) |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); limited water solubility as free base.[1] |
Note on CAS Number: While the parent acid (CAS 1255098-83-9) and ethyl ester (CAS 2248291-56-5) are indexed, the specific CAS for the tert-butyl ester is often reserved for custom synthesis libraries. Researchers should reference the parent acid for core structural data.
Part 2: Structural Analysis & Causality
The value of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate lies in its specific structural features, which dictate its reactivity and application.
The Cyclohexane Core (Rigidity)
Unlike flexible linear alkyl linkers (e.g., diamines), the cyclohexane ring introduces conformational rigidity . In the trans-configuration, the 1,4-substituents are locked in an equatorial-equatorial position, extending the molecule to a maximal length (~6-7 Å between functional groups). This is crucial for:
-
Receptor Binding: Reducing the entropic penalty of binding by pre-organizing the ligand.
-
Metabolic Stability: Cyclohexane rings are generally more resistant to oxidative metabolism than linear alkyl chains.
The Tert-Butyl Ester (Orthogonal Protection)
The tert-butyl group serves as an acid-labile protecting group for the carboxylic acid.
-
Causality: In multi-step synthesis, this allows the amine terminus to be derivatized (e.g., amide coupling, reductive amination) without affecting the ester.
-
Deprotection: The ester can be cleaved quantitatively using Trifluoroacetic acid (TFA) or HCl in dioxane to reveal the free acid, enabling further coupling.
The Homologated Linker (Spacer Length)
Compared to Tranexamic acid (which has the carboxyl directly attached to the ring), this compound has an acetic acid side chain (-CH₂-COOtBu). This adds one methylene unit, altering the distance and flexibility of the carboxyl attachment point, which can drastically shift potency in target binding pockets (e.g., GABA receptors or Integrins).
Part 3: Synthesis & Experimental Protocols
Since the specific tert-butyl ester is often a custom target, the following protocol describes its synthesis from the commercially available parent acid or its precursors.
Method A: Direct Esterification of the Parent Acid
Target: Conversion of 2-[4-(aminomethyl)cyclohexyl]acetic acid HCl (CAS 1255098-83-9) to the tert-butyl ester.
Reagents:
-
Parent Acid: 1.0 eq
-
Tert-butyl acetate (solvent/reactant) or Isobutylene
-
Perchloric acid (catalyst) or H₂SO₄
Protocol (Isobutylene Route - Preferred for Amino Acids):
-
Setup: Charge a pressure vessel with 2-[4-(aminomethyl)cyclohexyl]acetic acid HCl (10 mmol) and Dichloromethane (DCM) (50 mL).
-
Acidification: Add concentrated H₂SO₄ (1.5 eq) cautiously.
-
Addition: Cool to -78°C and condense Isobutylene gas (excess, ~10-20 mL) into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Mechanism:[2] Acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene.
-
-
Workup: Cool the vessel, vent excess isobutylene. Pour the mixture into cold saturated NaHCO₃ (aq) to neutralize.
-
Extraction: Extract with Ethyl Acetate (3x) . Wash organics with brine, dry over Na₂SO₄ , and concentrate.
-
Purification: The free amine ester may be an oil. Purify via flash chromatography (DCM/MeOH/NH₃) or convert to HCl salt for crystallization.
Method B: From N-Boc Precursor (High Purity Route)
This route avoids handling the free amino ester, which can be unstable or sticky.
-
Protection: React parent acid with Boc₂O (1.1 eq) and NaOH (2 eq) in Dioxane/Water to get N-Boc-2-[4-(aminomethyl)cyclohexyl]acetic acid.
-
Esterification: React the N-Boc acid with Tert-butyl trichloroacetimidate (2 eq) in DCM or THF at reflux for 4 hours.
-
Why: This reagent forms t-butyl esters under mild, neutral conditions, avoiding acid-catalyzed deprotection of the Boc group.
-
-
Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in Dioxane .
Part 4: Visualization of Pathways
The following diagrams illustrate the structural relationship and the synthesis logic.
Figure 1: Structural Homology & Function
Comparison of Tranexamic Acid (drug) and the Target Intermediate (linker).
Caption: Figure 1. Structural relationship between the target intermediate, Tranexamic acid, and Gabapentin, highlighting the homologation and regioisomerism.
Figure 2: Synthesis Workflow (Method B)
Caption: Figure 2. Step-by-step synthesis pathway via the N-Boc protected route, ensuring high purity and yield.
Part 5: Applications in Drug Development
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are critical for ternary complex formation (Target Protein-PROTAC-E3 Ligase).
-
Application: This molecule provides a rigid, non-collapsible linker segment. The amine can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the ester is deprotected and coupled to the target protein ligand.
-
Advantage: The cyclohexane ring prevents the "U-shape" collapse often seen with polyethylene glycol (PEG) linkers, potentially improving cell permeability and binding kinetics.
Peptidomimetics
As a
-
Mechanism: The unnatural backbone length and steric bulk of the cyclohexane ring prevent protease recognition, extending the half-life of the therapeutic peptide.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tranexamic Acid. Retrieved from [Link]
-
Google Patents. Process for the preparation of trans-4-amino-cyclohexyl ethyl acetate.[2] (Related synthesis methodology). Retrieved from
Sources
The Aminomethyl Cyclohexyl Acetate Scaffold: A Versatile Player in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminomethyl cyclohexyl acetate core is a privileged scaffold in medicinal chemistry, most famously represented by the blockbuster drug gabapentin. Its inherent three-dimensional structure, conferred by the cyclohexane ring, provides a unique conformational rigidity that allows for precise orientation of pharmacophoric groups, leading to specific and potent interactions with biological targets. This guide delves into the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of aminomethyl cyclohexyl acetate derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery.
The Genesis of a Scaffold: Synthesis of Aminomethyl Cyclohexyl Acetate Derivatives
The synthetic routes to aminomethyl cyclohexyl acetate derivatives are diverse, often tailored to achieve specific substitution patterns and stereochemical outcomes. A common and efficient strategy involves the use of 1-(nitromethyl)cyclohexyl-acetic acid derivatives as key intermediates. This approach offers a straightforward pathway to the core structure, as exemplified by the synthesis of gabapentin.
Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclohexyl-acetic Acid (Gabapentin)
This protocol outlines a common laboratory-scale synthesis of gabapentin, proceeding through a 1-(nitromethyl)cyclohexyl acetate intermediate.[1]
Step 1: Synthesis of 1-(Nitromethyl)cyclohexyl Acetate
-
To a solution of 1-(nitromethyl)cyclohexyl acetic acid (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(nitromethyl)cyclohexyl acetate.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Reduction of the Nitro Group to the Amine
-
Dissolve the purified 1-(nitromethyl)cyclohexyl acetate (1.0 eq) in a solvent such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi.
-
Monitor the reaction until the starting material is completely consumed (typically 12-24 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)cyclohexyl acetate.
Step 3: Hydrolysis of the Ester to the Carboxylic Acid (Gabapentin)
-
Dissolve the crude 1-(aminomethyl)cyclohexyl acetate in a mixture of an alcohol (e.g., methanol) and an aqueous base (e.g., 10% potassium hydroxide solution).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the alcohol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to approximately 7 using a suitable acid, such as a 10% potassium dihydrogen phosphate solution.[1]
-
The product, 1-(aminomethyl)cyclohexyl-acetic acid (gabapentin), will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
This synthetic approach is advantageous due to the high purity of the final product and the avoidance of harsh reagents that could lead to the formation of difficult-to-remove byproducts like lactams.[1]
Decoding Biological Activity: Structure-Activity Relationships (SAR)
The biological activity of aminomethyl cyclohexyl acetate derivatives is intricately linked to their structural features. The cyclohexane ring serves as a scaffold to position the key aminomethyl and acetyl moieties in a specific spatial arrangement, which is crucial for their interaction with various biological targets.
Key SAR Insights:
-
GABA Analogues and CNS Activity: The primary therapeutic application of this scaffold is in the realm of central nervous system (CNS) disorders, largely due to its structural mimicry of the neurotransmitter γ-aminobutyric acid (GABA). The distance and relative orientation of the amino and carboxylic acid groups are critical for binding to GABA-related targets. Modifications to the cyclohexane ring, such as the introduction of substituents, can influence the conformational preferences of the molecule and, consequently, its binding affinity and selectivity for different receptor subtypes.[2][3][4]
-
Analgesic and Anti-inflammatory Properties: Derivatives of cyclohexane acetic acid have demonstrated significant analgesic and anti-inflammatory activities.[5][6] The nature and position of substituents on the cyclohexane ring and any aromatic moieties appended to the core structure play a crucial role in modulating these activities. For instance, the introduction of specific side chains can enhance the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[5]
-
Antiproliferative and Anticancer Potential: Certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown promising anti-inflammatory and antiproliferative effects.[7] The SAR studies on these compounds indicate that the substitution pattern on the phenyl ring of the amidrazone moiety significantly impacts their biological activity.
The following diagram illustrates the key structural components of the aminomethyl cyclohexyl acetate scaffold and highlights the areas amenable to modification for SAR studies.
Caption: Key structural features and modification sites of the aminomethyl cyclohexyl acetate scaffold for SAR studies.
Therapeutic Horizons: Diverse Applications in Medicinal Chemistry
The versatility of the aminomethyl cyclohexyl acetate scaffold has led to its exploration in a wide range of therapeutic areas beyond its initial application as a GABA analogue.
Central Nervous System Disorders:
The most prominent application of this scaffold is in the treatment of epilepsy and neuropathic pain, with gabapentin being a cornerstone therapy. These compounds are believed to exert their effects by modulating the activity of voltage-gated calcium channels, although the precise mechanism is still a subject of ongoing research. Their ability to cross the blood-brain barrier, albeit to a limited extent for some derivatives, makes them attractive candidates for targeting CNS disorders.
Analgesia and Inflammation:
As mentioned earlier, certain derivatives have shown potent analgesic and anti-inflammatory effects.[5][6] These compounds often act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes. The development of selective COX-2 inhibitors based on this scaffold could offer a safer alternative to traditional NSAIDs with reduced gastrointestinal side effects.
Enzyme Inhibition:
The rigid cyclohexane framework can be exploited to design potent and selective enzyme inhibitors. For example, derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8] The aminomethyl and acetate groups can be strategically positioned to interact with key residues in the active site of the enzyme.
The following diagram illustrates the workflow for the discovery and development of aminomethyl cyclohexyl acetate derivatives as therapeutic agents.
Caption: A generalized workflow for the discovery and development of drugs based on the aminomethyl cyclohexyl acetate scaffold.
Future Perspectives and Conclusion
The aminomethyl cyclohexyl acetate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Exploring Novel Therapeutic Targets: Expanding the application of this scaffold to new disease areas by targeting a wider range of enzymes, receptors, and ion channels.
-
Improving Pharmacokinetic Properties: Developing prodrug strategies and novel formulations to enhance the oral bioavailability and CNS penetration of these derivatives.
-
Stereoselective Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of chiral derivatives to improve their potency and reduce off-target effects.
References
- Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. [Link]
-
Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. eScholarship. [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Merck Millipore. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PMC. [Link]
-
Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. PubMed. [Link]
-
Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. [Link]
-
4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. PubMed. [Link]
Sources
- 1. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
- 2. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Properties of Tert-butyl Cyclohexyl Acetate Derivatives: A Case Study on 4-tert-Butylcyclohexyl Acetate
Disclaimer: As of February 2026, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the experimental and computational thermodynamic data for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate. To provide a valuable and illustrative technical guide for researchers, scientists, and drug development professionals, this document will focus on a closely related and well-characterized analogue: 4-tert-Butylcyclohexyl acetate . The principles, experimental methodologies, and data analysis frameworks discussed herein are directly applicable to the characterization of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, should the data become available.
Introduction: The Critical Role of Thermodynamic Properties in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, a thorough understanding of the thermodynamic landscape of a drug substance is paramount. Thermodynamic properties govern the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API), and by extension, the safety and efficacy of the final drug product. For complex organic molecules such as Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, which possess multiple functional groups and stereoisomers, a detailed thermodynamic characterization is indispensable for rational drug design, process development, and formulation.
This technical guide provides an in-depth exploration of the key thermodynamic properties of 4-tert-Butylcyclohexyl acetate, a structural analogue of the title compound. We will delve into the theoretical underpinnings of these properties, present established experimental techniques for their determination, and discuss the interpretation of the resulting data in the context of pharmaceutical development.
Key Thermodynamic Parameters and Their Pharmaceutical Relevance
The thermodynamic behavior of a pharmaceutical compound is described by several key parameters. Understanding the interplay between these properties provides a comprehensive picture of the molecule's stability and energy profile.
| Thermodynamic Property | Symbol | Description | Pharmaceutical Relevance |
| Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. | Indicates the intrinsic stability of the molecule. A more negative value suggests greater stability. |
| Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. | Determines the spontaneity of a reaction. A negative value indicates a spontaneous formation process. |
| Entropy | S° | A measure of the randomness or disorder of a system. | Influences the spontaneity of processes and the stability of different physical forms (e.g., polymorphs). |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of a substance by one degree. | Crucial for understanding how a substance responds to temperature changes during processing and storage. |
| Melting Point | Tfus | The temperature at which a solid becomes a liquid at atmospheric pressure. | A key indicator of purity and lattice energy. Affects formulation and manufacturing processes. |
| Boiling Point | Tboil | The temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. | Important for purification processes such as distillation and for assessing volatility. |
| Enthalpy of Fusion | ΔfusH° | The amount of heat required to convert one mole of a solid into a liquid at its melting point. | Provides information about the strength of the crystal lattice. |
| Enthalpy of Vaporization | ΔvapH° | The amount of heat required to convert one mole of a liquid into a gas at its boiling point. | Relates to the volatility of the compound. |
While specific values for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate are not available, data for the analogue, 4-tert-Butylcyclohexyl acetate, can be found in various chemical databases[1][2][3].
Experimental Determination of Thermodynamic Properties
A suite of thermoanalytical techniques is employed to experimentally determine the thermodynamic properties of pharmaceutical compounds. The two most common and powerful methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[4] This technique can detect and quantify the heat absorbed or released during thermal events such as melting, crystallization, and glass transitions.[4][5]
Experimental Protocol for Determining Melting Point and Enthalpy of Fusion:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample (e.g., 4-tert-Butylcyclohexyl acetate) into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.
-
A nitrogen purge is typically used to maintain an inert atmosphere.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The onset temperature of the peak is taken as the melting point (Tfus).
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH°).
-
Caption: Workflow for DSC analysis of melting point and enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for assessing thermal stability and decomposition profiles.[6]
Experimental Protocol for Assessing Thermal Stability:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
The analysis can be performed in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to probe different degradation pathways.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature.
-
The onset of mass loss indicates the temperature at which the compound begins to decompose.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of mass loss.
-
Caption: General workflow for TGA to determine thermal stability.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties.[7] Quantum mechanical calculations and quantitative structure-property relationship (QSPR) models are two common approaches.[7]
Quantum Mechanical Calculations:
-
Methods: Ab initio methods like G4(MP2) and density functional theory (DFT) can be used to calculate properties such as the enthalpy of formation and heat capacity.[8]
-
Workflow:
-
Generate the 3D structure of the molecule.
-
Perform geometry optimization to find the lowest energy conformation.
-
Calculate vibrational frequencies to obtain thermal corrections.
-
Compute the desired thermodynamic properties.
-
QSPR Models:
-
Principle: These models use statistical methods to correlate molecular descriptors with experimental thermodynamic data.
-
Application: Once a reliable model is built, it can be used to predict the properties of new molecules.
It is crucial to note that computational predictions should be validated against experimental data whenever possible.
Data Summary for 4-tert-Butylcyclohexyl Acetate
The following table summarizes some of the available physical and chemical property data for 4-tert-Butylcyclohexyl acetate, which can serve as a reference for the expected properties of similar compounds.
| Property | Value | Source |
| Molecular Formula | C12H22O2 | [2][3] |
| Molecular Weight | 198.30 g/mol | [1][2] |
| Boiling Point | 228-230 °C at 25 mmHg | [9] |
| Density | 0.934 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.452 | [9] |
| Flash Point | 104 °C (closed cup) | |
| Stability | Stable under recommended storage conditions.[10] | [9][10] |
Conclusion and Future Directions
A comprehensive understanding of the thermodynamic properties of a drug candidate is a cornerstone of successful pharmaceutical development. While a data gap currently exists for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, the methodologies and principles outlined in this guide using the analogue 4-tert-Butylcyclohexyl acetate provide a robust framework for its future characterization.
For researchers and drug development professionals working with this and similar molecules, the immediate path forward should involve the experimental determination of key thermodynamic parameters using techniques such as DSC and TGA. These experimental results will not only provide critical data for process development and formulation but also serve as a benchmark for the development and validation of computational models to predict the properties of related compounds. Such a synergistic approach of experimental measurement and computational prediction will undoubtedly accelerate the development of safe and effective medicines.
References
- Organic Syntheses Procedure. (n.d.).
-
PubChem. (n.d.). Tert-butyl 2-(4-aminocyclohexoxy)acetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 104-05-2). Retrieved from [Link]
-
arXiv. (2025, June 17). Accurate Chemistry Collection: Coupled cluster atomization energies for broad chemical space. Retrieved from [Link]
- Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
-
European Chemicals Agency. (n.d.). 4-tert-butylcyclohexyl acetate - Registration Dossier. Retrieved from [Link]
-
ResearchGate. (2019, January 16). (PDF) Thermogravimetric Analysis of Polymers. Retrieved from [Link]
-
MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
Jordi Labs. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Analysis of Thermogravimetric Traces. Retrieved from [Link]
-
NIST/TRC Web Thermo Tables. (n.d.). cyclohexyl ethanoate. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-tert-Butyl cyclohexyl acetate. Retrieved from [Link]
-
OPUS at UTS. (n.d.). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
PMC. (2024, December 26). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Retrieved from [Link]
- Google Patents. (n.d.). CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate.
-
ResearchGate. (2025, August 7). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]
-
TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4). Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 2-(4-aminooxan-4-yl)acetate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]
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Technical Guide: Physicochemical Profiling of tert-Butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Topic: pKa values of the primary amine in tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1]
Executive Summary
The Bottom Line: The experimental pKa of the primary amine in tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is not explicitly cataloged in standard public databases (PubChem, NIST). However, based on high-fidelity structural analogs and Quantitative Structure-Property Relationship (QSPR) principles, the pKa is 10.45 ± 0.15 at 25°C.[1]
This value mirrors the core pharmacophore cyclohexanemethylamine (pKa 10.49).[1] The distal tert-butyl acetate group exerts negligible inductive influence on the basic center due to the σ-bond insulation provided by the cyclohexane spacer.[1]
Critical Consideration: Due to the high lipophilicity introduced by the tert-butyl ester (cLogP ≈ 2.5–3.0), standard aqueous potentiometric titration is unfeasible.[1] Accurate determination requires Yasuda-Shedlovsky extrapolation using mixed-solvent systems (Methanol/Water).[1][2][3]
Structural Analysis & Theoretical Prediction[1]
The Core Pharmacophore
The molecule consists of a basic primary amine separated from a lipophilic ester tail by a cyclohexane ring.[1] To predict the pKa, we must deconstruct the electronic environment of the nitrogen atom.[1]
-
Primary Amine: The basic center is a methylene-amine (–CH₂–NH₂), not directly attached to the ring.[1] This increases rotational freedom and solvation compared to an aniline or a direct cyclohexylamine.[1]
-
Cyclohexane Spacer: The 1,4-substitution pattern separates the amine from the ester by at least 5 sigma bonds.[1]
-
Electronic Isolation: The electron-withdrawing effect (-I effect) of the carbonyl group decays rapidly with distance (
). Therefore, the pKa is governed almost entirely by the alkyl-amine core.[1]
Analog Comparison
The most accurate reference standard is Cyclohexanemethylamine (CAS: 3218-02-8).[1]
| Feature | Reference: Cyclohexanemethylamine | Target: tert-Butyl 2-[4-(aminomethyl)cyclohexyl]acetate | Impact on pKa |
| Basic Group | Primary Amine (–CH₂NH₂) | Primary Amine (–CH₂NH₂) | Identical |
| Ring System | Cyclohexane | Cyclohexane | Identical |
| Distal Group | Hydrogen | tert-Butyl Acetate | Negligible (Distance > 6Å) |
| Solvation | Hydrophilic | Lipophilic (Steric bulk) | Minor decrease (< 0.1 unit) |
| Literature pKa | 10.49 [1] | Predicted: 10.45 |
Stereochemical Impact (cis vs. trans)
The 1,4-substitution allows for cis (axial/equatorial) and trans (diequatorial) isomers.
-
Trans-isomer: Thermodynamically preferred.[1] The amine and the ester tail are far apart, minimizing intramolecular interactions.[1]
-
Cis-isomer: Potential for intramolecular hydrogen bonding (head-to-tail) is low due to the rigidity of the ring, but solvation shells may differ.
Visualization: Structural Logic
Figure 1: Structural dissection showing the electronic isolation of the amine from the ester group.
Experimental Determination Protocol
Since the tert-butyl group renders the molecule sparingly soluble in water at high pH (neutral form), a standard aqueous titration will result in electrode drift and precipitation.[1] The Yasuda-Shedlovsky Extrapolation is the mandatory protocol for this class of compounds [2].[1]
Materials
-
Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a pH combination electrode.[1]
-
Titrant: 0.5 M KOH (carbonate-free).
-
Cosolvent: Methanol (HPLC Grade).[1] Methanol is preferred over DMSO for primary amines to avoid specific solvation errors.[1]
-
Sample: ~5 mg of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride salt.
Protocol: The "Four-Plus" Method
-
Preparation: Prepare three titration vessels with varying ratios of Methanol:Water (w/w):
-
Blank Titration: Perform a blank titration on the solvent mixture to determine the system standard potential (
) and slope factor for that specific dielectric constant.[1] -
Sample Titration: Dissolve the sample in the cosolvent mixtures. Titrate with KOH from pH 2.0 (fully protonated) to pH 12.0.
-
Data Processing (Yasuda-Shedlovsky): Calculate the apparent pKa (
) in each solvent mixture. Plot against the reciprocal of the dielectric constant ( ). [3][4]-
Intercept (at
): This yields the theoretical aqueous pKa.[1]
-
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for determining pKa of lipophilic amines using cosolvent extrapolation.
Physicochemical Implications in Drug Design[1]
Solubility and LogD Profile
With a pKa of ~10.5, this amine is positively charged (protonated) at all physiological pH levels (pH 1.0 – 7.4).[1]
-
Stomach (pH 1.2): 100% Ionized.[1] High solubility.
-
Blood (pH 7.4): >99.9% Ionized.[1]
-
Implication: The tert-butyl ester provides the necessary lipophilicity to counterbalance the charge, likely resulting in a LogD
around 0.5 – 1.0, which is ideal for membrane permeability while maintaining solubility.[1]
Chemical Coupling (Amide Bond Formation)
Researchers using this molecule as a linker (e.g., for PROTACs) often couple the amine to a carboxylic acid.[1]
-
Reactivity: The high pKa (10.[1]5) means the amine is highly nucleophilic but also tightly protonated.[1]
-
Coupling Conditions: You must use a base (DIPEA or TEA) with a pKa > 10.5 to deprotonate the amine and allow the coupling reaction to proceed.[1]
References
-
PubChem. (n.d.).[1][5][6] Cyclohexanemethylamine (CID 76688).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for Yasuda-Shedlovsky protocol).
-
Takács-Novák, K., & Avdeef, A. (1996).[1] Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[1]
-
NIST Chemistry WebBook. (n.d.).[1] 4-tert-Butylcyclohexyl acetate.[1][7] Retrieved from [Link][7]
Sources
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The Strategic Intermediate: A Technical Guide to the Potential Biological Applications of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate stands as a prime example of such a strategic building block. While not extensively documented as a standalone therapeutic agent, its constituent moieties—the tert-butyl ester, the cyclohexane core, and the aminomethyl group—each contribute to a profile rich with potential for biological applications. This technical guide will provide an in-depth analysis of this intermediate, exploring its potential as a prodrug of tranexamic acid analogues, its role as a flexible linker in complex molecular architectures, and its utility as a scaffold for the development of novel therapeutics targeting a range of biological systems. We will delve into the causality behind its design, provide detailed experimental protocols for its synthesis and potential derivatization, and present a forward-looking perspective on its applications for researchers, scientists, and drug development professionals.
Core Structural Analysis: A Triad of Functionality
The therapeutic potential of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate can be dissected by examining its three key structural components.
-
The Tert-Butyl Ester: This bulky ester group serves a dual purpose. Primarily, it acts as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during the synthesis of more complex molecules.[1] This protection is readily removed under acidic conditions.[2] Crucially, the tert-butyl ester can also function as a promoiety in a prodrug strategy. By masking the polar carboxylic acid, it increases the lipophilicity of the molecule, potentially enhancing its absorption and ability to cross biological membranes.[1] In vivo, the ester can be hydrolyzed by esterases or under acidic conditions to release the active carboxylic acid-containing drug.[1]
-
The Cyclohexane Ring: The cyclohexyl fragment is a highly valued scaffold in drug discovery.[3] It can act as a bioisostere for phenyl or t-butyl groups, providing a three-dimensional structure that can lead to improved binding affinity with target proteins.[3] Its rigid nature, compared to a flexible alkyl chain, can reduce the entropic penalty upon binding, further enhancing affinity.[3] The cyclohexane ring also serves as a robust, metabolically stable linker or spacer, allowing for the precise positioning of pharmacophoric groups.[4]
-
The Aminomethyl Group: The primary amine of the aminomethyl group is a key functional handle. It can act as a crucial hydrogen bond donor, interacting with target proteins.[5] Furthermore, it provides a reactive site for a wide array of chemical modifications, such as acylation, alkylation, and sulfonylation, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[6]
Potential Biological Application I: Prodrugs of Tranexamic Acid Analogues for Enhanced Delivery
The most direct potential application of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate lies in its structural relationship to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss.[7] It functions by blocking the lysine binding sites on plasminogen, inhibiting its activation to plasmin, the enzyme responsible for degrading fibrin clots.[7]
However, the hydrophilic nature of tranexamic acid can limit its topical and, in some cases, oral bioavailability.[8][9] The conversion of the carboxylic acid to a tert-butyl ester, as in our title compound, represents a classic prodrug strategy to overcome this limitation. The increased lipophilicity of the ester is expected to enhance its ability to penetrate the skin or be absorbed through the gastrointestinal tract.[8][9] Once absorbed, endogenous esterases would cleave the tert-butyl group, releasing the active tranexamic acid analogue.[1] Recent studies on other alkyl ester derivatives of tranexamic acid have demonstrated significantly improved skin penetration and deposition, followed by rapid hydrolysis to the parent drug.[8][10]
Hypothetical Signaling Pathway and Mechanism of Action
Caption: Prodrug activation and mechanism of antifibrinolytic action.
Potential Biological Application II: A Versatile Intermediate for Novel Drug Candidates
Beyond its potential as a tranexamic acid prodrug, Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a valuable building block for the synthesis of a wide range of novel therapeutic agents. The orthogonal nature of the tert-butyl ester and the primary amine allows for selective modification at either end of the molecule.
Serine Protease Inhibitors
The 4-(aminomethyl)cyclohexyl moiety is a known scaffold for the development of serine protease inhibitors.[11] Serine proteases play critical roles in various physiological and pathophysiological processes, making them attractive drug targets.[12][13] By acylating the aminomethyl group of the deprotected intermediate with various moieties, novel inhibitors targeting enzymes like trypsin, plasmin, and urokinase can be synthesized and evaluated.[11]
GABA Receptor Modulators
The structural similarity of the core scaffold to γ-aminobutyric acid (GABA) suggests its potential use in developing GABA receptor modulators. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[6][14] The cyclohexane ring can provide a rigid scaffold to orient pharmacophoric groups for optimal interaction with GABA receptors, potentially leading to novel anticonvulsant or anxiolytic agents.[1]
Linkers for Bifunctional Molecules
The 4-(aminomethyl)cyclohexyl group can serve as a linker in the design of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.[15] The cyclohexane provides a semi-rigid spacer, and the terminal functional groups (amine and carboxylic acid) allow for the attachment of a target-binding ligand and an effector molecule (e.g., an E3 ligase ligand).[15]
GPCR Ligands
G protein-coupled receptors (GPCRs) are a major class of drug targets.[16][17][18][19] The 4-(aminomethyl)cyclohexyl scaffold can be incorporated into ligands for various GPCRs, where the cyclohexane acts as a spacer to correctly position the pharmacophoric elements for receptor binding and activation or inhibition.[20]
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
This protocol is adapted from a general method for the tert-butylation of free amino acids.[2][8][10][21]
Materials:
-
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid)
-
tert-Butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend tranexamic acid (1.0 eq) in tert-butyl acetate (0.1 M solution).
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve bis(trifluoromethanesulfonyl)imide (1.1 eq) in a minimal amount of dichloromethane.
-
Slowly add the Tf₂NH solution to the tranexamic acid suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Caption: Synthetic workflow for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Protocol 2: N-Acylation of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
This protocol outlines a general procedure for the derivatization of the primary amine.
Materials:
-
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Add the base (1.2 eq) and stir for 10 minutes at room temperature.
-
If starting with an acyl chloride, cool the solution to 0 °C and slowly add the acyl chloride (1.1 eq).
-
If starting with a carboxylic acid, add the carboxylic acid (1.1 eq) and the coupling agent (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with dilute acid, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Structural Moiety | Potential Function | Supporting Rationale | Relevant Therapeutic Areas |
| Tert-butyl ester | Prodrug promoiety | Increases lipophilicity for enhanced membrane permeation; cleaved in vivo to release the active drug.[1][8][9][10] | Dermatology, Oral drug delivery |
| Protecting group | Sterically hinders the carboxylic acid from unwanted reactions during synthesis.[1][2] | Organic synthesis, Medicinal chemistry | |
| Cyclohexane ring | Bioisostere | Provides a 3D scaffold that can improve binding affinity compared to flat aromatic rings.[3] | Broad (e.g., Oncology, Infectious diseases) |
| Rigid linker/spacer | Reduces conformational flexibility, potentially lowering the entropic penalty of binding.[3] | Drug design, Bifunctional molecules | |
| Aminomethyl group | Pharmacophoric element | Can act as a key hydrogen bond donor for target interaction.[5] | Broad |
| Site for derivatization | Allows for the synthesis of compound libraries for SAR studies.[6] | Drug discovery, Lead optimization |
Conclusion and Future Perspectives
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its primary utility lies in its capacity to serve as a prodrug for tranexamic acid-like molecules, offering a promising avenue for enhancing their bioavailability. Furthermore, its structure as a bifunctional building block, with orthogonally protected amine and carboxylic acid groups on a stable and conformationally defined cyclohexane scaffold, makes it an invaluable tool for medicinal chemists. The ability to selectively modify either terminus allows for the systematic exploration of chemical space in the development of novel serine protease inhibitors, GABA receptor modulators, and ligands for a host of other biological targets. As the demand for more effective and targeted therapeutics continues to grow, the strategic application of versatile intermediates like Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
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- MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Muramatsu, M., et al. (1985). Inhibitory effects of aryl trans-4-(aminomethyl)cyclohexanecarboxylate and aryl trans-4-(guanidinomethyl)cyclohexanecarboxylate on serine proteases, and their antiallergic effects. PubMed.
- Kumar, P., & Kumar, A. (2014).
- Khan, M. F., Khan, M. F., Ashfaq, M., & Khan, G. M. (2001). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert.
- Martínez-Campos, Z., Hernandez-Dominguez, L. E., et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI.
- LookChem. (n.d.).
- Hachem, J. P., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. PubMed.
- Sigma-Aldrich. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8. Sigma-Aldrich.
- Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry - University of Kansas.
- Fantegrossi, W. E., et al. (2014). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. PMC.
- CymitQuimica. (n.d.). CAS 82755-59-7: Cyclohexanecarboxylic acid, 4-[[[[4-(amino...]. CymitQuimica.
- ResearchGate. (2020). 2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251.
- Rao, B. G., et al. (2014). An efficient synthesis of novel cyclohexylmethyl-1H- imidazolo carboxamide. International Journal of Chemical and Pharmaceutical Sciences, 5(2).
- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
- Goddard, W. A., et al. (2022). The mechanism for ligand activation of the GPCR–G protein complex. PMC.
- da Silva, F. M., et al. (2006). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock.
- Google Patents. (2021). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
- Zhang, D., et al. (2024).
- Wikipedia. (n.d.). Tranexamic acid. Wikipedia.
- Al-Zoubi, M. S., et al. (2024). GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions. BMC Biology, 22(1), 43.
- Encyclopedia.pub. (2024). Protease Inhibitors as Antivirals. Encyclopedia.pub.
- Jin, J. Z., & Sun, N. B. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 24(10), 4441.
- Pentelute, B. L., et al. (2017). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. DSpace@MIT.
- Current Medicinal Chemistry. (2022). Feature Reviews in Medicinal Chemistry. PMC.
- Biocompare. (2015). Protease Inhibitors: Ways to Choose Them and Use Them. Biocompare.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- Zhang, D., et al. (2025).
- Eddy, M. (2018). New Tools for Understanding Allosteric Signaling in G Protein Coupled Receptors. LabRoots.
- Mini-Reviews in Medicinal Chemistry. (2024). Semantic Scholar.
- BLDpharm. (2021). Application of Linkers in Chemical Biology. BLDpharm.Dpharm. (2021). Application of Linkers in Chemical Biology. BLDpharm.
Sources
- 1. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 82755-59-7: Cyclohexanecarboxylic acid, 4-[[[[4-(amino… [cymitquimica.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. Inhibitory effects of aryl trans-4-(aminomethyl)cyclohexanecarboxylate and aryl trans-4-(guanidinomethyl)cyclohexanecarboxylate on serine proteases, and their antiallergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(Aminomethyl)-1-cyclohexene-1-carboxylic Acid (Tranexamic acid Impurity) [lgcstandards.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The mechanism for ligand activation of the GPCR–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 18. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
Strategic Implementation of Cyclohexane Scaffolds in High-Fidelity Linker Design
Executive Summary
In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. While aromatic linkers (phenyl, heteroaryl) have historically dominated due to synthetic ease, they often impose liabilities: poor solubility, metabolic hot-spots, and π-stacking induced aggregation.
This guide focuses on 1,4-cyclohexane as a superior bioisosteric linker. Unlike flexible alkyl chains that incur high entropic penalties upon binding, or planar aromatics that limit vector dimensionality, the cyclohexane scaffold offers a tunable "chassis." By exploiting the stereochemical distinctness of cis (curved) and trans (linear) isomers, medicinal chemists can precisely control the spatial orientation of warheads and E3 ligands in PROTACs, or payloads in ADCs.
Part 1: Structural & Physicochemical Rationale[1][2]
The transition from a phenyl linker to a cyclohexane linker is a shift from
The "Fsp3" Advantage
Increasing the fraction of
Comparative Metrics: Benzene vs. Cyclohexane
The following table summarizes the shift in properties when replacing a 1,4-phenylene linker with a 1,4-cyclohexylene linker in a hypothetical bivalent molecule.
| Feature | 1,4-Phenylene Linker | 1,4-Cyclohexylene Linker | Impact on Developability |
| Geometry | Planar (2D) | Chair Conformation (3D) | Increases solubility; disrupts crystal packing. |
| Vector Angle | 180° (Rigid) | Trans: ~180° (Offset) / Cis: ~60-120° | Allows precise "vectorial dialing" for binding pockets. |
| Metabolism | Prone to CYP450 oxidation (epoxidation/hydroxylation) | Metabolically robust (no aromatic hydroxylation) | Extends half-life ( |
| Solubility (LogS) | Low (promotes π-π stacking) | High (aliphatic character) | Improves formulation options. |
| Entropic Cost | Low (Rigid) | Moderate (Rigid but puckered) | Better than alkyl chains; reduces |
Part 2: Stereochemistry as a Design Tool
The critical advantage of cyclohexane is the ability to lock conformation. Unlike a piperazine or phenyl ring, the 1,4-cyclohexane motif exists as distinct diastereomers that do not interconvert under physiological conditions.
The Trans vs. Cis Dichotomy[3]
-
The Trans-1,4 isomer: Both substituents occupy equatorial positions (diequatorial). This creates an extended, rod-like structure similar to a phenyl ring but with a slight "step" offset. It is ideal for spanning deep binding pockets or connecting PROTAC warheads where maximum distance is required.
-
The Cis-1,4 isomer: One substituent is equatorial, the other axial. This forces a "kink" or curve in the molecule. This is structurally distinct from any aromatic analog and allows the molecule to wrap around protein surfaces or induce "turn" conformations.
Visualization: Vectorial Alignment Logic
The following diagram illustrates the spatial consequences of linker selection.
Figure 1: Conformational consequences of linker selection. Note the distinct vector outcomes between Trans and Cis isomers.
Part 3: Application in PROTACs and Bivalent Molecules
In PROTAC (Proteolysis Targeting Chimera) design, the linker is not a passive connector; it is a thermodynamic participant.
The "Goldilocks" Rigidity
Flexible PEG or alkyl linkers often fail because they possess too many rotatable bonds. Upon binding to the E3 ligase and the Protein of Interest (POI), the collapse of this flexibility results in a massive entropic penalty (
-
Cyclohexane Solution: A trans-cyclohexane linker acts as a "spacer" that is pre-organized. It pays the entropic cost during synthesis, not during binding.
-
Ternary Complex Cooperativity: Recent studies (e.g., by the Ciulli group) have shown that switching from cis to trans can drastically alter the cooperativity (
) of the ternary complex, turning a non-degrader into a potent degrader without changing binding affinity to the individual proteins [1].
Workflow: Linker Impact on Degradation
Figure 2: Impact of linker rigidity on PROTAC ternary complex formation and degradation efficiency.
Part 4: Synthetic Methodologies & Protocols
Synthesizing cyclohexane linkers requires strict stereocontrol. A mixture of diastereomers is unacceptable in late-stage drug discovery.
Protocol: Synthesis of Trans-1,4-Cyclohexanedicarboxylate Linkers
This protocol describes the conversion of a mixture of isomers into the thermodynamically stable trans isomer, a common requirement for "rod-like" linkers.
Objective: Isolate pure trans-1,4-cyclohexanedicarboxylic acid monomethyl ester from a commercial mixture.
Reagents:
-
Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)[1]
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe) or Pyridine (Catalyst)
-
Potassium Hydroxide (KOH)[1]
Step-by-Step Workflow:
-
Thermodynamic Equilibration (Isomerization):
-
Dissolve the starting material (cis/trans mixture) in MeOH.
-
Add catalytic NaOMe (0.1 eq).
-
Reflux for 12–24 hours.
-
Mechanism:[1][2] The base enolizes the ester
-proton. Reprotonation occurs preferentially to place the bulky ester group in the equatorial position (trans), which is thermodynamically favored ( kcal/mol). -
Validation: Monitor by GC or NMR until the trans:cis ratio exceeds 95:5.
-
-
Selective Hydrolysis (Desymmetrization):
-
Cool the equilibrated diester solution to 0°C.
-
Add exactly 0.95 equivalents of KOH in MeOH dropwise over 2 hours.
-
Rationale: Statistical hydrolysis allows isolation of the mono-ester, mono-acid.
-
Stir at room temperature for 4 hours.
-
-
Workup & Purification:
-
Remove MeOH under vacuum.
-
Partition between water and Ethyl Acetate (EtOAc) to remove unreacted diester.
-
Acidify the aqueous layer (pH 2) with 1M HCl.
-
Extract the precipitate (Mono-ester) with EtOAc.
-
Recrystallize from Toluene/Heptane to remove traces of cis isomer.
-
-
Self-Validating QC Step (NMR):
-
Run
H NMR in DMSO- . -
Check: Look at the methine proton (
to carboxyl). In the trans isomer (axial proton), it appears as a triplet of triplets ( ) with large coupling constants ( Hz) due to axial-axial coupling. The cis isomer (equatorial proton) shows smaller couplings.
-
Part 5: Case Studies & Clinical Relevance
Antibody-Drug Conjugates (ADCs)
The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is the industry standard, used in T-DM1 (Kadcyla).
-
Why Cyclohexane? The cyclohexane ring adjacent to the maleimide provides steric bulk.[3] This slows down the rate of succinimide ring hydrolysis (opening) in plasma, preventing premature release of the toxic payload before the antibody reaches the tumor [2]. A linear alkyl chain would lack this steric protection.[3]
Bioisosteric Replacement in Small Molecules
In the development of Venetoclax (Bcl-2 inhibitor), a cyclohexenyl group was utilized. While slightly different (containing a double bond), it served to rigidify the structure and fill a hydrophobic pocket more effectively than a planar phenyl ring, while also removing a potential metabolic liability (aromatic oxidation) [3].
References
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Source: Bioorganic & Medicinal Chemistry Letters (2024).[4] Significance: Demonstrates that trans-linkers favor "stick-out" conformations for cooperative ternary complexes.[5]
-
SMCC's Cyclohexane Spacer: A Comparative Guide to Enhanced Bioconjugate Stability. Source: BenchChem Technical Guides. Significance: Details how cyclohexane steric hindrance protects maleimide-thiol bonds from hydrolysis in ADCs.
-
Cyclohexanes in Drug Discovery. Source: PharmaBlock Whitepaper / Infect. Disord. Drug Targets (2006). Significance: Overview of cyclohexane as a bioisostere for phenyl rings and t-butyl groups in FDA-approved drugs.
-
Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate. Source: Crystals (2020).[6] Significance: Provides crystallographic evidence of the rigid, rod-like nature of the trans-isomer.
Sources
- 1. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits [cris.unibo.it]
- 5. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
An Application Note and Step-by-Step Synthesis Protocol for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Introduction
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a valuable building block in medicinal chemistry and drug development, often utilized as a linker or scaffold in the design of novel therapeutic agents. Its structure combines a cyclohexane core, providing conformational rigidity, with a primary amine for further functionalization and a tert-butyl acetate group which can act as a lipophilic moiety or a precursor to a carboxylic acid. This document provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, designed for researchers and scientists in the field of organic synthesis and drug discovery. The described synthetic route is based on established chemical transformations and offers a practical approach for the preparation of this compound in a laboratory setting.
Overall Synthetic Scheme
The synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate can be achieved through a multi-step sequence starting from a commercially available or readily accessible starting material. A plausible and efficient route commences with a precursor containing a cyano group, which is subsequently reduced to the primary amine. The synthesis involves protection of the amine, followed by the formation of the tert-butyl ester.
Caption: Overall synthetic workflow for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Materials and Instrumentation
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Ethyl 2-(4-cyanocyclohexyl)acetate | ≥95% | Commercially available |
| Raney®-Nickel (slurry in water) | Catalyst grade | Commercially available |
| Hydrogen (H₂) gas | High purity | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially available |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercially available |
| Dichloromethane (DCM) | Anhydrous | Commercially available |
| Lithium hydroxide (LiOH) | ≥98% | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available |
| Methanol (MeOH) | Anhydrous | Commercially available |
| tert-Butanol | ≥99.5% | Commercially available |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially available |
| Trifluoroacetic acid (TFA) | ≥99% | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house |
Instrumentation
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Magnetic stirrer with heating plate
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Step 1: Synthesis of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (Nitrile Reduction)
The initial step involves the reduction of the nitrile functionality in the starting material to a primary amine. Catalytic hydrogenation using Raney®-Nickel is a robust and efficient method for this transformation[1][2].
Protocol:
-
To a high-pressure hydrogenation vessel, add ethyl 2-(4-cyanocyclohexyl)acetate (1.0 eq.).
-
Add anhydrous methanol as the solvent.
-
Carefully add a slurry of Raney®-Nickel (approximately 10-20% by weight of the starting material) under an inert atmosphere (e.g., argon or nitrogen)[3]. Caution: Raney®-Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney®-Nickel catalyst. Wash the Celite® pad with methanol. Caution: The Celite® pad with the catalyst should be kept wet and disposed of properly to prevent ignition upon drying.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. This product is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetate (Boc Protection)
The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps. This is a standard protection strategy for amines[4].
Protocol:
-
Dissolve the crude ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add triethylamine (Et₃N) (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetate.
Step 3: Synthesis of 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetic acid (Ester Hydrolysis)
The ethyl ester is hydrolyzed to the corresponding carboxylic acid in preparation for the final esterification step.
Protocol:
-
Dissolve the purified ethyl 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetic acid as a solid or oil. This product is typically used in the next step without further purification.
Step 4: Synthesis of Tert-butyl 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetate (Tert-butyl Esterification)
The final step is the formation of the tert-butyl ester. Direct esterification with tert-butanol can be challenging due to the steric hindrance of the tert-butyl group and the potential for elimination reactions[5]. An effective method involves the use of a coupling agent like DCC with a catalytic amount of DMAP[6].
Protocol:
-
Dissolve 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetic acid (1.0 eq.) in anhydrous DCM.
-
Add tert-butanol (2.0-3.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product, Tert-butyl 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetate.
Optional Step 5: Deprotection to Yield Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
If the final product with the free amine is desired, the Boc protecting group can be removed under acidic conditions.
Protocol:
-
Dissolve the purified Tert-butyl 2-[4-((tert-butoxycarbonyl)aminomethyl)cyclohexyl]acetate in DCM.
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting product will be the TFA salt of the amine. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or a mild NaOH solution) to pH > 10, and extract with an organic solvent like ethyl acetate or DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Characterization
The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Raney®-Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere and always kept wet.
-
DCC is a potent skin sensitizer and should be handled with caution.
-
TFA is highly corrosive and should be handled with appropriate care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
- Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 5031-5034.
-
Organic Syntheses. Acetic acid, tert-butyl ester. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
Organic Syntheses. Raney Nickel Catalyst. [Link]
-
Molecules. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. 25(4), 856. [Link]
-
ResearchGate. (2007). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
-
ResearchGate. (2007). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
Sources
Application Note: Selective Deprotection of tert-Butyl Ester in Cyclohexyl Acetate Derivatives
Executive Summary & Core Directive
This guide details the protocol for the selective removal of a tert-butyl ester (
The Challenge: While both functionalities are esters, they possess distinct hydrolytic mechanisms. The tert-butyl ester is acid-labile via an
The Solution: This protocol utilizes controlled acidic conditions—specifically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Formic Acid—to exploit the kinetic lability of the tert-butyl carbocation while preserving the secondary acetate.
Mechanistic Insight & Causality[1]
To achieve selectivity, one must understand the orthogonality of the cleavage mechanisms.
The vs. Dichotomy
-
Target Reaction (tert-Butyl Cleavage -
):-
Step 2: Unimolecular rate-determining step (RDS) where the
bond breaks to release the stable tert-butyl cation and the free carboxylic acid. -
Step 3: The tert-butyl cation eliminates a proton to form isobutylene (gas) or is trapped by a scavenger.
-
Key Driver: Stability of the tertiary carbocation.[2]
-
Side Reaction 1 (Acetate Hydrolysis -
): -
Side Reaction 2 (Elimination - E1):
Visualization: Selectivity Pathway
Figure 1: Mechanistic divergence. Path A is kinetically favored under anhydrous, ambient conditions.
Experimental Protocols
Method A: Standard TFA/DCM Deprotection
Best for: Robust substrates where the cyclohexyl ring is not hypersensitive to elimination. Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - Scavenger).
Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Scavenger Addition: Add Triethylsilane (2.0 equiv).
-
Why? The tert-butyl cation generated is an electrophile. Without a scavenger, it may re-attach to the molecule (alkylation) or polymerize. TES reduces it to isobutane.
-
-
Acidification: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:4 (TFA:DCM) to 1:1, depending on steric hindrance.
-
Note: For most cyclohexyl derivatives, 20% TFA (v/v) is sufficient.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (20-25°C).
-
Monitoring: Check TLC or LC-MS every 30 minutes. Look for the disappearance of the ester (M+H) and appearance of the acid (M-56 for tBu loss).
-
-
Workup:
-
Evaporate volatiles under reduced pressure (Rotovap) at
30°C. Do not heat. -
Co-evaporate with Toluene (
) to remove residual TFA. -
Why Toluene? It forms an azeotrope with TFA, ensuring complete removal without high heat.
-
Method B: Formic Acid Solvolysis
Best for: Substrates sensitive to strong acids (TFA) or prone to elimination. Reagents: Formic Acid (98%).
Protocol:
-
Reaction: Dissolve the substrate directly in Formic Acid (neat) or a 1:1 mixture of Formic Acid/DCM.
-
Conditions: Stir at ambient temperature (20-25°C).
-
Time: This method is slower (2–12 hours) but milder.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene.[5][6]
Method C: Lewis Acid Catalysis ( )
Best for: Highly acid-sensitive substrates where protic acids cause degradation.
Reagents: Zinc Bromide (
Protocol:
-
Preparation: Suspend
(2–5 equiv) in DCM. -
Addition: Add substrate.
-
Reaction: Stir at RT for 4–24 hours.
-
Workup: Quench with water, extract with DCM.[5]
Data Presentation & Decision Matrix
| Parameter | Method A (TFA/DCM) | Method B (Formic Acid) | Method C ( |
| Acidity ( | Strong (-0.25) | Medium (3.75) | Lewis Acid |
| Reaction Rate | Fast (0.5 - 2 h) | Slow (4 - 12 h) | Slow (12 - 24 h) |
| Risk: Acetate Hydrolysis | Low (if anhydrous) | Low | Very Low |
| Risk: Elimination | Moderate (if heated) | Low | Negligible |
| Scavenger Needed? | Yes (Recommended) | No (Self-scavenging) | No |
| Scale-up Suitability | High | High | Moderate |
Troubleshooting & Quality Control
Preventing Cyclohexene Formation (Elimination)
If you observe the mass of [M-AcOH] (loss of 60 Da) or the formation of a double bond in NMR (alkene protons at 5.5-6.0 ppm):
-
Lower Temperature: Run the TFA reaction strictly at 0°C.
-
Switch Solvent: Use Method C (
). -
Buffer: Add a hindered base like 2,6-lutidine (1 equiv) to the TMSOTf method (Alternative Method D) to scavenge free protons while allowing silyl-mediated cleavage.
Incomplete Cleavage
If the tert-butyl group persists:
-
Concentration: Increase reaction concentration to 0.5 M.
-
Acid Strength: Increase TFA ratio to 50% (v/v).
-
Do NOT Heat: Heating will almost certainly degrade the cyclohexyl acetate.
Workflow Diagram
Figure 2: Operational workflow for selecting the optimal deprotection strategy.
References
-
Marcantoni, E., et al. "Selective deprotection of tert-butyl esters in the presence of acid labile protecting groups." The Journal of Organic Chemistry, 2001.[10]
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[11][12] Wiley-Interscience, 1999.[11][12] (Standard Reference for TFA/Formic Acid conditions).
-
Wu, Y. Q., et al. "Selective cleavage of tert-butyl esters using ZnBr2."[13] Tetrahedron Letters, 2000.[10]
-
BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)." (Analogous mechanism for t-butyl esters).
-
Rzepa, H. "The mechanism of ester hydrolysis via alkyl oxygen cleavage." Imperial College London, 2013.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. lookchem.com [lookchem.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. Trifluoroacetamides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate as a Non-Cleavable, Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of success.[1] Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is an emerging bifunctional linker that offers a unique combination of features: a primary amine for initial payload attachment, a protected carboxylic acid for subsequent conjugation to a targeting moiety, and a rigid cyclohexane core. This document provides an in-depth guide to the strategic application of this linker, detailing its underlying chemical principles, comprehensive experimental protocols, and the rationale for its use in creating stable, non-cleavable bioconjugates.
Introduction: The Strategic Value of a Bifunctional Linker
Bifunctional linkers are essential chemical tools that bridge two molecular entities, enabling the creation of complex constructs with tailored functionalities.[2] In drug development, they are the backbone of ADCs, covalently connecting a potent cytotoxic drug to a monoclonal antibody (mAb) that directs the payload to cancer cells.[3]
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate presents a compelling option for constructing non-cleavable ADCs. Its structure features:
-
A Primary Amine (-NH2): A nucleophilic handle for initial, stable amide bond formation with a payload (drug) that has been functionalized with an activated carboxyl group (e.g., an NHS ester).[4]
-
A Tert-butyl Ester (-C(O)OtBu): A robust protecting group for a carboxylic acid. This group is stable during the initial conjugation but can be selectively removed under acidic conditions to reveal the carboxyl group.[5][6]
-
A Cyclohexane Core: This non-aromatic, rigid spacer arm offers distinct advantages. It provides steric hindrance that can protect adjacent bonds from hydrolysis and contributes to the overall stability of the conjugate.[7]
The sequential reactivity of its two functional groups allows for a controlled, stepwise synthesis, a crucial element in producing well-defined and homogenous bioconjugates.
Principle of Technology: A Two-Stage Orthogonal Strategy
The application of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate hinges on a two-stage orthogonal reaction strategy. This ensures that the conjugation reactions are specific and sequential, preventing undesired polymerization or side reactions.
Stage 1: Payload-Linker Conjugation The free primary amine on the linker is reacted with an activated form of the therapeutic payload. This typically involves forming a stable amide bond. The tert-butyl ester remains intact during this process.
Stage 2: Deprotection and Bioconjugation The tert-butyl ester is removed using trifluoroacetic acid (TFA), exposing a terminal carboxylic acid on the payload-linker complex.[8] This new functional group is then activated (e.g., using EDC/NHS chemistry) and reacted with primary amines (typically from lysine residues) on the surface of an antibody or other protein.[9][10]
Workflow Visualization
The following diagram illustrates the sequential logic of the conjugation process.
Caption: Sequential workflow for ADC synthesis using the bifunctional linker.
Detailed Experimental Protocols
These protocols provide a general framework. Optimization is crucial for each specific application, payload, and antibody.
Protocol 1: Tert-butyl Ester Deprotection
This protocol describes the removal of the tert-butyl protecting group to expose the carboxylic acid. This step is performed after the payload has been attached to the linker's amine group.
Materials:
-
Payload-linker conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the payload-linker conjugate in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.[5]
-
Reaction Initiation: Add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture).[8]
-
Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction's progress by LC-MS to confirm the loss of the tert-butyl group (mass change of -56 Da).[5]
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a minimal amount of DCM.
-
Precipitate the deprotected product by adding it dropwise to a flask of cold diethyl ether with stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Dry the product under vacuum.
-
Trustworthiness Check: The success of deprotection is confirmed by LC-MS analysis, showing a complete shift from the starting material mass to the expected product mass.
Chemical Mechanism: TFA-Mediated Deprotection
Caption: Acid-catalyzed cleavage of the tert-butyl ester.[11][12]
Protocol 2: Two-Step EDC/NHS Antibody Conjugation
This protocol details the conjugation of the deprotected, carboxyl-terminated payload-linker to an antibody. A two-step process is used to enhance efficiency and minimize antibody cross-linking.[13]
Materials:
-
Deprotected payload-linker
-
Antibody in a non-amine, non-carboxylate buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 1 M Tris or Hydroxylamine)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
Step A: Activation of Payload-Linker Carboxyl Group
-
Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[9]
-
Activation:
Step B: Conjugation to Antibody
-
pH Adjustment (Optional but Recommended): For optimal reaction with antibody amines, the pH can be raised to 7.2-7.5 by adding the activated payload-linker to a coupling buffer like PBS.[14]
-
Conjugation:
-
Immediately add the activated payload-linker solution to the antibody solution. The molar ratio of payload-linker to antibody will determine the final drug-to-antibody ratio (DAR) and must be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the resulting ADC using SEC to remove unconjugated payload-linker, excess reagents, and any aggregates.[4]
Trustworthiness Check: The final ADC should be characterized by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution, and SEC to confirm purity and absence of aggregation.
Quantitative Data and Characterization
Success in bioconjugation is measured by reproducible and characterizable outcomes. The following table provides target parameters for the protocols described.
| Parameter | Stage | Target Value | Rationale & Key Considerations |
| Deprotection Efficiency | Protocol 1 | >95% Conversion | Monitored by LC-MS. Incomplete deprotection will lead to a non-reactive species in the subsequent step, lowering overall yield.[5] |
| Molar Ratio (EDC:COOH) | Protocol 2A | 5-10 fold excess | Ensures efficient activation of the carboxyl group. Excess is removed before adding the antibody in a two-step process.[15] |
| Molar Ratio (Sulfo-NHS:COOH) | Protocol 2A | 5-10 fold excess | Stabilizes the activated intermediate, converting the O-acylisourea to a more stable NHS ester, improving reaction efficiency with amines.[9] |
| Activation pH | Protocol 2A | 5.0 - 6.0 | Optimal pH for EDC/NHS activation chemistry, minimizing hydrolysis of EDC.[14] |
| Conjugation pH | Protocol 2B | 7.2 - 8.0 | Optimal for the reaction between NHS esters and primary amines on lysine residues, which are deprotonated and nucleophilic at this pH.[10] |
| Drug-to-Antibody Ratio (DAR) | Final Product | Typically 2, 4, or 8 | Highly dependent on reaction stoichiometry and conditions. Must be empirically determined and is a critical quality attribute for ADCs. |
Conclusion and Field Insights
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a robust bifunctional linker for creating stable, non-cleavable bioconjugates. Its orthogonal reactive ends provide precise control over the synthesis process. The rigid cyclohexane spacer is a key feature, potentially enhancing the stability of the final conjugate by sterically shielding the newly formed amide bonds from enzymatic degradation in vivo.[7]
For researchers in drug development, this linker offers a reliable method for attaching payloads where slow, metabolism-dependent release is desired, a hallmark of non-cleavable ADC strategies.[16] The protocols provided herein serve as a validated starting point, but as with all bioconjugation, empirical optimization based on the specific properties of the payload and the antibody is paramount for achieving a therapeutic candidate with the desired efficacy and safety profile.
References
-
ResearchGate. (2015, September 23). How can I deprotect esters using TFA? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
Bangalore Bio, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Hardick, O. (n.d.). Coupling Protocols. University College London. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
LifeTein. (2024, March 27). Linker/Spacer Examples. Retrieved from [Link]
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]
Sources
- 1. susupport.com [susupport.com]
- 2. lifetein.com [lifetein.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Oliver Hardick, Coupling Protocols [homepages.ucl.ac.uk]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Reductive Amination Strategies Involving Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Introduction: The Strategic Importance of Reductive Amination and the Utility of a Key Building Block
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development.[1][2] Its power lies in the efficient and controlled formation of carbon-nitrogen bonds, a critical step in the assembly of a vast array of biologically active molecules. This process, which combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent, offers a reliable alternative to direct amine alkylation, which is often plagued by a lack of selectivity and over-alkylation issues.[3]
This guide focuses on reductive amination strategies employing a specific and valuable building block: Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate . This molecule is of particular interest due to its bifunctional nature. It possesses a primary amine for direct participation in the reductive amination reaction, a cyclohexane scaffold that imparts conformational rigidity, and a sterically hindered tert-butyl ester group. The tert-butyl ester is advantageous as it is generally stable to the reaction conditions of reductive amination but can be selectively removed later in a synthetic sequence under acidic conditions.
These application notes will provide a detailed overview of the mechanistic underpinnings of reductive amination, practical protocols for implementation, and key considerations for reaction optimization when using Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Mechanistic Overview: The Two-Step, One-Pot Transformation
Reductive amination is fundamentally a two-stage process that is typically conducted in a single reaction vessel ("one-pot").[2][4]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a key intermediate, an imine (for primary amines) or an iminium ion.[5][6] The formation of this intermediate is often catalyzed by mildly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack.[5][6]
-
In Situ Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final secondary amine product.[7][8] The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.[2]
Caption: General mechanism of reductive amination.
The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)
For the reductive amination of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[9][10][11] Its advantages over other common hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant in this context.
-
Mildness and Selectivity: STAB is a less powerful reducing agent than NaBH₄.[10] This is crucial because it selectively reduces the protonated iminium ion much faster than the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[2][10]
-
Non-Toxicity: Unlike sodium cyanoborohydride, STAB and its byproducts are non-toxic, which is a major advantage for both safety and environmental considerations.[2]
-
Effectiveness in Aprotic Solvents: STAB is moisture-sensitive and is typically used in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[2] This is beneficial as these solvents are excellent for dissolving a wide range of organic substrates.
| Reducing Agent | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | High selectivity for imines/iminium ions; Non-toxic byproducts; Effective in common aprotic solvents.[2][9][10] | Moisture sensitive.[2] |
| NaBH₃CN | Selective for imines in the presence of aldehydes.[7] | Highly toxic (releases HCN gas under acidic conditions). |
| NaBH₄ | Inexpensive and readily available. | Can readily reduce aldehydes and ketones, leading to alcohol byproducts; less selective.[7] |
| H₂/Catalyst (e.g., Pd/C) | "Green" reducing agent; high atom economy. | Requires specialized hydrogenation equipment; catalyst can sometimes be pyrophoric. |
Experimental Protocols
The following protocols are designed as a starting point for researchers. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
General Workflow
Caption: Standard workflow for reductive amination using STAB.
Protocol 1: Reductive Amination with an Aliphatic Aldehyde
Reactants:
-
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate (1.0 equiv)
-
Aliphatic Aldehyde (e.g., Isovaleraldehyde) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate and the aliphatic aldehyde.
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants.
-
Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the imine.
-
Carefully add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: Reductive Amination with a Ketone
Reactants:
-
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate (1.0 equiv)
-
Ketone (e.g., Cyclopentanone) (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.6 equiv)
-
Acetic Acid (AcOH) (1.0-2.0 equiv)
-
1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate and the ketone.
-
Add anhydrous 1,2-dichloroethane (DCE).
-
Add acetic acid to the mixture. The addition of a catalytic amount of acid is often necessary to facilitate the formation of the less-reactive ketimine intermediate.[9]
-
Stir the solution at room temperature for 30-60 minutes.
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise.
-
Stir the reaction mixture at room temperature. Reactions with ketones are generally slower than with aldehydes and may require extended reaction times (12-24 hours) or gentle heating (40-50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Follow the quenching, workup, and purification steps as described in Protocol 1.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; Low reactivity of the carbonyl compound; Steric hindrance. | Increase the equivalents of STAB (up to 2.0 equiv); Add acetic acid to catalyze imine formation[9]; Increase reaction time or apply gentle heat. |
| Formation of Alcohol Byproduct | Reducing agent is too reactive or reaction conditions are not optimal. | Ensure STAB is used instead of NaBH₄; Confirm the quality of the STAB reagent. |
| Dialkylation of the Amine | This is generally not an issue with primary amines forming secondary amines, but can be a problem when forming primary amines from ammonia.[11][12] | For this specific substrate, it is not a primary concern. However, in other systems, using a stepwise procedure can help.[11] |
| Difficult Purification | Close polarity of starting material and product. | Ensure the reaction goes to completion to consume the starting amine; Adjust the eluent system for column chromatography. |
Conclusion
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a versatile building block for the synthesis of complex molecules via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent provides a mild, selective, and safe method for coupling this amine with a wide range of aldehydes and ketones. The protocols and guidelines presented here offer a robust foundation for researchers to successfully implement these strategies in their synthetic endeavors.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PMC. (n.d.). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]
-
ACS Publications. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-(4-aminocyclohexoxy)acetate. Retrieved from [Link]
Sources
- 1. publications.hse.ru [publications.hse.ru]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Scalable preparation of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate for pharmaceutical use
Application Note: Scalable Preparation of tert-Butyl 2-[trans-4-(aminomethyl)cyclohexyl]acetate
Executive Summary & Strategic Overview
This Application Note details a robust, scalable protocol for the synthesis of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate , a critical intermediate in the development of peptidomimetics, integrin antagonists, and T-type calcium channel blockers.
The Challenge: The synthesis of this molecule presents two primary hurdles:
-
Stereochemical Integrity: Maintaining the thermodynamically stable trans-1,4-cyclohexane configuration, which is often the required pharmacophore.
-
Orthogonality: The target molecule contains an acid-labile ester (tert-butyl) and a basic primary amine. Standard acid-labile amine protecting groups (like Boc) are incompatible with the final deprotection step if the tert-butyl ester must remain intact.
The Solution: We employ a homologation strategy starting from the commercially available and stereochemically pure trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid ). To ensure orthogonality, we utilize Cbz (Benzyloxycarbonyl) protection for the amine, which can be removed via hydrogenolysis (neutral conditions) without compromising the acid-sensitive tert-butyl ester.
Retrosynthetic Analysis & Pathway
The synthetic route is designed to minimize chromatographic purification, relying instead on crystallization and extraction, which are prerequisites for scalability.
Figure 1: Retrosynthetic logic prioritizing stereochemical retention and orthogonal protection.
Detailed Experimental Protocols
Phase 1: Protection and Reduction
Objective: Convert Tranexamic acid to the Cbz-protected alcohol.
Rationale: The carboxylic acid is reduced to an alcohol to facilitate one-carbon homologation. Cbz is chosen over Boc because the final product requires a free amine in the presence of a tert-butyl ester.
Step 1.1: N-Cbz Protection
-
Dissolve 100 g (0.636 mol) of trans-4-(aminomethyl)cyclohexanecarboxylic acid in 400 mL of 2N NaOH at 0°C.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 1 hour, maintaining temperature <10°C.
-
Stir at room temperature (RT) for 3 hours. Monitor by TLC/HPLC.
-
Workup: Wash with diethyl ether (2 x 200 mL) to remove excess reagent. Acidify the aqueous layer to pH 2 with 6N HCl.
-
Isolate: Filter the white precipitate, wash with water, and dry in a vacuum oven at 45°C.
Step 1.2: Reduction to Alcohol (Mixed Anhydride Method)
-
Suspend the Cbz-acid (50 g, 0.17 mol) in anhydrous THF (500 mL) and cool to -10°C.
-
Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq) dropwise. Stir for 30 min to form the mixed anhydride.
-
Filter the NMM·HCl salt rapidly under inert atmosphere (optional but recommended for cleaner reduction).
-
Reduce: Add the filtrate dropwise to a suspension of NaBH4 (2.5 eq) in water/THF mixture at 0°C. Caution: Hydrogen gas evolution.
-
Quench: Carefully add 1N HCl. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate.
Phase 2: Homologation (The Nitrile Route)
Objective: Extend the carbon chain by one unit via a nitrile intermediate.
Safety Note: This step involves Sodium Cyanide (NaCN). All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
| Parameter | Specification | Reason |
| Reagent | Methanesulfonyl Chloride (MsCl) | Activates the alcohol for displacement. |
| Solvent | DMSO (for cyanation) | Maximizes nucleophilicity of the cyanide ion. |
| Temperature | < 60°C (Cyanation) | Prevents thermal decomposition and runaway exotherms. |
Protocol:
-
Mesylation: Dissolve the alcohol (40 g) in DCM (400 mL) with Et3N (1.5 eq). Cool to 0°C. Add MsCl (1.2 eq). Stir 2h. Wash with water, dry, and concentrate to give the crude mesylate (quantitative).
-
Cyanation: Dissolve the crude mesylate in DMSO (200 mL). Add NaCN (1.5 eq).
-
Heat to 55°C for 4-6 hours. Monitor consumption of mesylate by TLC.
-
Workup (Critical): Pour reaction mixture into a mixture of ice/water and bleach (sodium hypochlorite) to quench traces of cyanide. Extract with Ethyl Acetate.
-
Result: trans-4-(Benzyloxycarbonylaminomethyl)cyclohexylacetonitrile.
Phase 3: Hydrolysis and Esterification
Objective: Convert nitrile to acid, then to the acid-labile tert-butyl ester.
Step 3.1: Hydrolysis
-
Reflux the nitrile in Ethanol/6N NaOH (1:1) for 12 hours.
-
Evaporate ethanol, acidify aqueous layer, and filter the homologated acid.
Step 3.2: tert-Butyl Ester Formation (Scalable Boc2O Method) Note: Using isobutylene gas is standard for industrial scale (>100kg), but the Boc Anhydride method is superior for pilot/lab scale as it avoids autoclaves.
-
Suspend the homologated acid (20 g) in tert-Butanol (100 mL) and THF (100 mL).
-
Add DMAP (0.3 eq) and Boc Anhydride (Boc2O, 2.0 eq).
-
Stir at 50°C for 16 hours. Evolution of CO2 is observed.
-
Mechanism: Boc2O reacts with the acid to form a mixed anhydride, which undergoes nucleophilic attack by t-BuOH (catalyzed by DMAP) to form the ester.
-
Workup: Concentrate, dissolve in EtOAc, wash with 1N HCl (to remove DMAP) and Brine.
-
Purification: Flash chromatography (if necessary) or crystallization.
Phase 4: Final Deprotection
Objective: Remove Cbz group to release the amine without cleaving the t-butyl ester.
-
Dissolve the Cbz-ester in Methanol or tert-Butanol.
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenate: Stir under H2 balloon (1 atm) or low pressure (30 psi) for 4-6 hours.
-
Filter: Remove catalyst over Celite.
-
Concentrate: Isolate the target as a free base (oil or low-melting solid).
-
Storage: Store under Nitrogen at -20°C. The free amine can absorb CO2 from air.
-
Process Workflow Diagram
Figure 2: Step-by-step process flow with expected yields and critical control points.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 (Reduction) | Incomplete mixed anhydride formation or water in solvent. | Ensure THF is anhydrous; maintain -10°C strictly during IBCF addition. |
| Incomplete Cyanation | Steric hindrance or old NaCN. | Use fresh, dry NaCN. Increase temp to 60°C (do not exceed 80°C). |
| Loss of t-Butyl group | Acidic workup in Step 6. | Ensure the hydrogenation solvent is neutral. Do not use acid to filter catalyst. |
| Isomerization (cis/trans) | High temp in hydrolysis. | Tranexamic acid derivatives are generally stable, but avoid extreme pH/temp excursions. |
References
-
Tranexamic Acid Homologation: Journal of Medicinal Chemistry, 1993, 36(8), 1100–1103. (Demonstrates stability of the cyclohexane ring). Link
-
Mixed Anhydride Reduction Protocol: Organic Syntheses, Coll. Vol. 10, p. 460 (2004). (Standard protocol for Acid to Alcohol). Link
-
t-Butyl Esterification using Boc2O: Synthesis, 2006(19), 3219-3224. "A Mild and Efficient Synthesis of tert-Butyl Esters from Carboxylic Acids". Link
-
Orthogonal Protection Strategies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Authoritative source on Cbz/Boc orthogonality). Link
-
Cyanide Safety Guidelines: "Prudent Practices in the Laboratory," National Research Council. Link
Sources
Methods for crystallizing Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate salts
Application Note: Strategic Crystallization and Isomeric Enrichment of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate Salts
Executive Summary & Challenge Definition
The synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate (henceforth TB-AMCA ) typically involves the hydrogenation of aromatic precursors, a process that invariably yields a diastereomeric mixture of cis- and trans- isomers. For pharmaceutical applications—particularly in the synthesis of dopamine receptor ligands (e.g., Cariprazine analogs) or fibrinolysis inhibitors—the trans-isomer is frequently the required pharmacophore due to its specific geometric alignment in receptor binding pockets.
The Challenge:
-
Isomeric Purity: The cis and trans isomers have identical molecular weights and similar polarities, rendering chromatographic separation (silica gel) inefficient and costly at scale.
-
Chemical Stability: The tert-butyl ester moiety is acid-labile. Standard salt formation protocols using aqueous acids can trigger hydrolysis to the carboxylic acid, degrading the product.
-
Physical Form: The free base of TB-AMCA is often an oil or a low-melting solid, making handling difficult.
The Solution: This guide details a Reactive Crystallization Protocol using anhydrous Hydrochloride (HCl) salt formation. This method exploits the differential lattice energy between the cis and trans salts to achieve >99% diastereomeric excess (de) while preserving the labile ester functionality.
Strategic Salt Selection & Solubility Logic
The separation relies on the "packing rule" of 1,4-disubstituted cyclohexanes. The trans-isomer typically adopts a flattened, chair-chair conformation that packs efficiently into a crystal lattice, resulting in a higher melting point and lower solubility in specific solvents compared to the kinked cis-isomer.
| Parameter | Trans-Isomer Salt | Cis-Isomer Salt | Implication for Process |
| Conformation | Linear/Planar (Equatorial-Equatorial) | Kinked/Bent (Axial-Equatorial) | Trans crystallizes faster and is thermodynamically more stable. |
| Solubility (EtOAc) | Low (< 5 mg/mL) | Moderate (> 20 mg/mL) | Ethyl Acetate acts as a discriminator. |
| Lattice Energy | High | Low | Trans precipitates first upon cooling. |
| Counter-ion | Chloride (Cl⁻) | Chloride (Cl⁻) | HCl provides a rigid lattice without adding chiral complexity. |
Diagram 1: Isomeric Enrichment Logic
Caption: Thermodynamic selection mechanism where the linear trans-isomer preferentially crystallizes from the solvent matrix.
Detailed Experimental Protocol
Safety & Pre-requisites
-
Anhydrous Conditions: All glassware must be oven-dried. Solvents must be <0.05% water content (Karl Fischer).
-
Acidity Warning: The tert-butyl ester is stable to anhydrous HCl at room temperature but will hydrolyze if water is present or if heated excessively in acidic media.
-
Ventilation: Perform all HCl handling in a fume hood.
Protocol A: Primary Salt Formation & Enrichment
Objective: Convert crude oil to solid HCl salt and enrich trans-isomer from ~60% to >90%.
-
Dissolution:
-
Charge 10.0 g of crude TB-AMCA (free base oil) into a 250 mL round-bottom flask.
-
Add 80 mL of Anhydrous Ethyl Acetate (EtOAc) .
-
Stir at 20-25°C until fully dissolved.
-
Note: If the crude is dark, treat with activated carbon (5 wt%) for 30 mins and filter over Celite before proceeding.
-
-
Acid Addition (Controlled Nucleation):
-
Cool the solution to 0–5°C using an ice bath.
-
Slowly add 4.0 M HCl in Dioxane (1.1 equivalents, approx. 11-12 mL) dropwise over 30 minutes.
-
Observation: A white precipitate will form immediately. The slurry may become thick.
-
Critical Control: Maintain internal temperature <10°C to prevent localized heating and ester cleavage.
-
-
Thermal Ripening (Ostwald Ripening):
-
Crystallization:
-
Cool the mixture slowly to 20°C over 2 hours (15°C/hour ramp).
-
Stir at 20°C for an additional 4 hours.
-
-
Isolation:
-
Filter the solids using a sintered glass funnel (Porosity 3) under nitrogen or dry air.
-
Wash the cake with 2 x 20 mL of cold, anhydrous EtOAc.
-
Do not use water or methanol for washing.
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Yield Target: 75-85% (based on trans content).
-
Protocol B: Recrystallization (Polishing Step)
Objective: Upgrade >90% trans material to >99.5% purity.
-
Suspend the solid from Protocol A in Isopropyl Alcohol (IPA) (10 volumes).
-
Heat to reflux (82°C). The salt should fully dissolve.
-
If not dissolved: Add Methanol dropwise until clear (keep MeOH <10% of total volume to avoid yield loss).
-
-
Allow the solution to cool to room temperature undisturbed (no stirring) to form large, pure needles.
-
Cool to 0°C for 1 hour.
-
Filter and wash with cold IPA.
Process Workflow Diagram
Caption: Step-by-step unit operations for the conversion of crude amine to pharmaceutical-grade salt.
Analytical Validation
To ensure the protocol is self-validating, the following analytical checkpoints must be used:
A. 1H-NMR Spectroscopy (Stereochemistry Check)
The cis and trans isomers can be distinguished by the chemical shift and coupling constants of the proton at the C1 position (methine proton adjacent to the acetate group).
-
Trans-Isomer: The axial proton at C1 typically appears as a triplet of triplets (tt) with large coupling constants (
Hz) due to diaxial coupling. -
Cis-Isomer: The equatorial proton (or axial in a flipped chair) shows smaller coupling constants (broad singlet or multiplet).
-
Method: Dissolve 10 mg salt in DMSO-d6. Add a drop of NaHCO3/D2O if needed to free-base in situ for clearer resolution, though salts are usually distinct.
B. HPLC (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).
-
Criterion: The trans-isomer typically elutes after the cis-isomer on C18 columns due to slightly higher hydrophobicity/surface area contact.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent too polar or cooling too fast. | Reheat to dissolve oil. Add seed crystals of pure trans-salt at the cloud point. |
| Low Yield | Too much alcohol in solvent; Acid excess too high. | Reduce MeOH/EtOH volume. Use pure EtOAc for the first step. |
| Ester Hydrolysis | Water ingress; Temperature too high during acidification. | Check solvent water content (KF). Keep T < 10°C during HCl addition. |
| Poor Filtration | Particle size too small (rapid nucleation). | Implement the "Thermal Ripening" step (50°C hold) to grow larger crystals. |
References
-
Nagy, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC PubMed Central. Link
- Context: Establishes the difficulty of cis/trans separation in this specific scaffold and the thermodynamic preference for trans-isomers.
-
Sigma-Aldrich. (n.d.). tert-butyl 2-amino-2-cyclohexylacetate hydrochloride Product Sheet. Link
- Context: Validates the stability and commercial existence of hydrochloride salts of tert-butyl cyclohexyl-amino esters.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Authoritative source on the stability of tert-butyl esters under anhydrous acidic conditions (HCl/Dioxane) versus aqueous cleavage.
- Cui, P., et al. (2018). Polymorphism and Crystallization of Cyclohexane Derivatives. Organic Process Research & Development. Context: General principles of lattice energy differences between cis/trans cyclohexane isomers.
Sources
Troubleshooting & Optimization
Improving reaction yields for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate synthesis
Answering the call of complex syntheses, this Technical Support Center is dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate. As a Senior Application Scientist, my aim is to move beyond simple protocols and offer a resource that explains the causality behind experimental choices, ensuring that every procedure is a self-validating system. Here, you will find field-proven insights to navigate the common challenges of this synthesis, improve reaction yields, and ensure the highest purity of your final compound.
Synthetic Overview: The Primary Pathway
The most prevalent and scalable route to Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate involves the reduction of a nitrile precursor. This workflow provides a clear overview of the key transformation.
Caption: Primary synthetic workflow for the target compound.
Troubleshooting Guide: Nitrile Reduction Step
This section addresses the most critical and often challenging step of the synthesis: the reduction of the nitrile precursor to the primary amine.
Question 1: My nitrile reduction is resulting in a low yield of the desired primary amine, with significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity?
Answer: This is a classic challenge in nitrile reductions, stemming from the reaction of the intermediate imine with the newly formed primary amine product.[1] To enhance selectivity for the primary amine, several strategies can be employed, focusing on the choice of reducing agent and the modification of reaction conditions.
Core Issue: The intermediate imine formed during the reduction can react with the primary amine product before it is fully reduced, leading to secondary amine formation. This secondary amine can then react with another imine molecule, forming a tertiary amine.
Caption: Competing pathways in nitrile reduction.
Recommended Solutions:
-
Catalytic Hydrogenation with Additives: This is often the most effective method for suppressing byproduct formation on a larger scale.
-
Reagent: Raney Nickel or Palladium on Carbon (Pd/C) with Hydrogen (H₂).
-
Key Additive: Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH).[1]
-
Mechanism of Action: Ammonia is added in excess to the reaction mixture. It reacts with the imine intermediate to form an equilibrium amount of a gem-diamino species, which is less prone to condensation with the primary amine product. The high concentration of ammonia shifts the equilibrium away from the formation of secondary amines.
-
Protocol Insight: Using 5% ammonia in methanol as the solvent for a Raney Nickel-catalyzed hydrogenation has proven effective in similar substrates.[2] Be aware that Raney Nickel can potentially leach into the product, which may require additional purification steps.[2]
-
-
Use of Strong Hydride Reagents: While powerful, these require careful handling and workup.
-
Reagent: Lithium Aluminum Hydride (LiAlH₄).
-
Mechanism of Action: LiAlH₄ is a very strong reducing agent that rapidly reduces the nitrile all the way to the primary amine.[3][4] The reaction is typically faster than the competing side reactions, leading to good selectivity if conditions are optimized.
-
Protocol Insight: The reaction is usually performed in an anhydrous ether solvent like THF at 0 °C to room temperature.[5] A crucial step is the workup procedure to quench excess LiAlH₄ and liberate the amine product. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[5]
-
Table 1: Comparison of Common Nitrile Reduction Methods
| Reducing System | Typical Conditions | Selectivity for Primary Amine | Key Advantages | Key Disadvantages |
| H₂ / Raney Ni | H₂ (balloon or pressure), MeOH/NH₃, RT | Good to Excellent | Scalable, cost-effective, easy workup | Pyrophoric catalyst, potential for Ni leaching, requires H₂ source[6] |
| H₂ / Pd/C | H₂ (balloon or pressure), MeOH/NH₃, RT | Good | Widely available, effective | Can be less selective than Raney Ni for some substrates |
| LiAlH₄ | Anhydrous THF, 0 °C to RT | Excellent | Fast, highly effective, reduces many functional groups[3] | Highly reactive with water, requires strict anhydrous conditions, hazardous workup |
| KBH₄ / Raney Ni | Dry Ethanol, RT | Good to Excellent | Milder than LiAlH₄, does not require inert atmosphere[7] | Requires careful optimization of reagent stoichiometry |
Question 2: The tert-butyl ester seems to be hydrolyzing during my workup or purification. How can I prevent this?
Answer: The tert-butyl ester is sensitive to acidic conditions, especially in the presence of water, which can lead to its cleavage back to the carboxylic acid and isobutylene gas.[8] This is a common issue during acidic extractions or purification on silica gel.
Recommended Solutions:
-
Avoid Strong Aqueous Acids: During the workup, especially after a LiAlH₄ reduction, the goal is to isolate the amine. Instead of a traditional acidic wash to extract the amine into the aqueous phase, consider a direct basic workup. After quenching the reaction, filter the aluminum salts and directly extract the product into an organic solvent.[5]
-
Use a Buffered or Mildly Basic Mobile Phase in Chromatography: Standard silica gel is slightly acidic and can cause ester hydrolysis on the column.
-
Neutralization: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.
-
Mobile Phase Additive: Add a small amount of triethylamine to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine) to keep the environment basic and prevent product degradation.
-
-
Alternative Purification: If chromatography is problematic, consider purification via an acid-base extraction, but with care. Extract the crude product into a dilute, weak acid (e.g., 1 M citric acid). Wash the aqueous layer with a non-polar solvent (like hexanes) to remove non-basic impurities. Then, carefully basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate to a pH of 9-10 and extract the free amine product back into an organic solvent (e.g., ethyl acetate). This minimizes exposure to harsh conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize the nitrile precursor, Tert-butyl 2-(4-cyanocyclohexyl)acetate?
The precursor can be synthesized from 4-cyanocyclohexylacetic acid via Fischer esterification. However, direct esterification with tert-butanol can be low-yielding due to steric hindrance and competing elimination reactions.[9] A more reliable method involves activating the carboxylic acid or using a tert-butylating agent under milder conditions. A modern and highly effective method uses bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butyl source, which proceeds quickly and in high yields.[10]
Q2: How does the cis/trans stereochemistry of the cyclohexane ring affect the reaction?
The starting materials, such as 4-(aminomethyl)cyclohexanecarboxylic acid, are often available as a mixture of cis and trans isomers.[11] The stereochemistry is generally retained throughout the synthesis. The reduction of the nitrile and the esterification are unlikely to cause epimerization at the 1 and 4 positions of the ring. It is crucial to start with the desired isomer or be prepared to separate the isomers at the final stage, typically using preparative HPLC or careful column chromatography.[12]
Q3: What analytical techniques are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 10% Methanol in Dichloromethane. The starting nitrile will be less polar (higher Rf) than the product amine (lower Rf, often streaks). Staining with ninhydrin is excellent for visualizing the amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the product mass and can help identify byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are sufficiently volatile.
-
¹H NMR Spectroscopy: Can be used on an aliquot from the reaction mixture to track the disappearance of the nitrile's α-protons and the appearance of new signals for the aminomethyl group's protons.
Q4: What are the primary safety concerns when running this synthesis?
-
Lithium Aluminum Hydride (LiAlH₄): Highly pyrophoric and reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3] Must be handled under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents. The quenching process is highly exothermic and must be done slowly at low temperatures (0 °C).
-
Raney Nickel (Raney Ni): The catalyst is often supplied as a slurry in water. If it dries, it becomes pyrophoric and can ignite spontaneously in air.[6] Always handle under a solvent or an inert atmosphere.
-
Hydrogen Gas (H₂): Highly flammable and forms explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for hydrogenation reactions (e.g., a balloon setup in a fume hood or a dedicated hydrogenation apparatus).
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Tert-butyl 2-(4-cyanocyclohexyl)acetate using Raney Nickel
Materials:
-
Tert-butyl 2-(4-cyanocyclohexyl)acetate
-
Raney® Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonium Hydroxide (28-30% solution)
-
Hydrogen (H₂) gas balloon
-
Celite®
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the starting nitrile (1.0 eq) in a 20:1 mixture of methanol and ammonium hydroxide.
-
Carefully add Raney Nickel slurry (approx. 0.2 eq by weight of the dry catalyst) to the flask under a stream of Argon or Nitrogen.
-
Seal the flask, and using a three-way valve, evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Once complete, carefully purge the flask with Nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: Do not allow the filter cake to dry out. Wash the filter cake thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a gradient of 0-10% MeOH in DCM with 0.5% Et₃N).
References
- Vertex AI Search, "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde".
- CymitQuimica, "cas 162046-58-4: boc-(4-aminomethyl)-cyclohexane-carboxylic acid".
- Organic Chemistry Portal, "Nitrile to Amine - Common Conditions".
- Master Organic Chemistry, "Lithium Aluminum Hydride (LiAlH4)
- Chemguide, "reduction of nitriles".
- Arkivoc, "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines".
- Organic Synthesis, "Nitrile to Amine (LiAlH4 or LAH reduction)".
- ResearchGate, "How to prevent secondary amine form
- YouTube, "Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel".
- Synlett, "A Simple and Powerful tert-Butyl
- Benchchem, "Application Notes and Protocols for HPLC Purification of tert-Butyl N-Cbz-4-aminobutano
- TCI Chemicals, "4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture)".
- Asian Journal of Chemistry, "Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid C
- BenchChem, "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects".
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 11. 4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic Acid | 162046-58-4 | TCI EUROPE N.V. [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Separating cis and trans isomers of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Topic: Separating Cis and Trans Isomers of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for isomer separation. This guide addresses the specific challenges encountered when separating the cis and trans geometric isomers of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate. In drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule is critical, as different isomers can exhibit vastly different pharmacological, toxicological, and material properties. The 1,4-disubstituted cyclohexane ring in this molecule exists predominantly in a chair conformation, leading to distinct cis (axial/equatorial or equatorial/axial) and trans (diaxial or diequatorial) arrangements of its substituents.[1] Obtaining isomerically pure compounds is therefore not just an analytical challenge, but a regulatory and functional necessity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your research. We will explore the fundamental principles behind the separation and provide practical, field-proven protocols to help you achieve your purification goals.
Isomer Fundamentals & Strategy
Q1: What are the structural differences between the cis and trans isomers of this compound, and why do they matter?
The core of the molecule is a cyclohexane ring. In its most stable chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.[2]
-
trans-isomer: In the most stable conformation of the trans-isomer, both the bulky tert-butyl acetate group and the aminomethyl group will occupy equatorial positions to minimize steric hindrance. This results in a relatively stable, lower-energy molecule.[1]
-
cis-isomer: The cis-isomer will have one substituent in an equatorial position and the other in an axial position. Due to the significant steric bulk of the tert-butyl group, the conformer where the tert-butyl acetate group is equatorial and the aminomethyl group is axial will be heavily favored.[1]
These distinct spatial arrangements lead to different physical and chemical properties (dipole moment, solubility, crystal packing, and interaction with stationary phases), which are the very properties we exploit for separation.
Q2: What is the overall strategy for separating these two isomers?
Separating diastereomers like cis and trans isomers relies on exploiting their different physical properties. The three primary strategies are:
-
Chromatography (HPLC & GC): This is often the most direct method, separating the isomers based on their differential interaction with a stationary phase.[3]
-
Fractional Crystallization: This classical method takes advantage of differences in solubility between the two isomers in a specific solvent system.[4]
-
Chemical Derivatization: This powerful technique involves reacting the mixture with another chemical (often a chiral agent) to convert the diastereomers into a new pair of diastereomers with more pronounced physical differences, making them easier to separate.[5][6]
The optimal strategy depends on the scale of the separation, the required purity, and the available equipment.
Caption: Fig 1. Decision workflow for isomer separation.
Troubleshooting Chromatographic Separation
Q3: My cis and trans isomers are co-eluting on a standard C18 reverse-phase HPLC column. What should I try next?
Co-elution on a C18 column is common for structurally similar isomers. The separation is primarily driven by hydrophobicity, which may be very similar between your cis and trans isomers. Here’s a troubleshooting sequence:
-
Optimize Mobile Phase: First, try a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA or formic acid). If you see any hint of separation, you can then optimize with a shallower gradient or switch to isocratic elution. Changing the organic modifier (e.g., to methanol) can also alter selectivity.
-
Change the Stationary Phase: This is the most powerful way to alter selectivity.[7] Consider columns that offer different separation mechanisms:
-
Phenyl-Hexyl: This phase can provide π-π interactions with the cyclohexane ring, offering a different selectivity compared to the purely hydrophobic interactions of C18.[8][9]
-
Pentafluorophenyl (PFP): PFP columns are excellent for separating positional isomers and compounds with polar groups due to their ability to engage in dipole-dipole and ion-exchange interactions.[7]
-
Normal Phase (NP-HPLC): Switch to a non-polar mobile phase (like hexane/ethanol) and a polar stationary phase (Silica, Diol). The primary amine in your molecule will interact strongly with a silica surface, and the different accessibility of the amine in the cis vs. trans isomer could lead to excellent separation.
-
Q4: How do I know which peak is cis and which is trans?
Peak assignment requires analytical characterization. You cannot rely on elution order alone. The definitive method is to collect each fraction, remove the solvent, and analyze the purified sample by Proton NMR (¹H NMR) spectroscopy .
In the cyclohexane ring system, the coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle.
-
An axial-axial coupling (J_ax,ax) is typically large (10-13 Hz).
-
An axial-equatorial (J_ax,eq) or equatorial-equatorial (J_eq,eq) coupling is much smaller (2-5 Hz).
For the trans-isomer (diequatorial), the proton at C1 will show two large axial-axial couplings to the protons at C2 and C6. For the cis-isomer (axial/equatorial), this proton will show one large axial-axial coupling and one small axial-equatorial coupling. This difference in splitting patterns provides unambiguous identification.[10][11]
Q5: Is Gas Chromatography (GC) a viable option for separating these isomers?
Yes, GC can be an excellent method, particularly for analytical-scale separation and purity checks.[12] However, you must consider two points:
-
Derivatization is Recommended: The primary amine is polar and can cause peak tailing on many GC columns. It's highly recommended to derivatize the amine (e.g., through acylation with trifluoroacetic anhydride) to create a less polar, more volatile compound with better chromatographic behavior.[6]
-
Column Choice is Key: A high-polarity capillary column (e.g., a "WAX" or a cyano-based phase) will be necessary to resolve the isomers.[3] The different dipole moments of the cis and trans isomers will lead to differential retention on such polar stationary phases.[13]
Fractional Crystallization & Derivatization Strategies
Q6: I'm attempting fractional crystallization, but my isomeric purity is not improving beyond a certain point. Why?
This is a common issue and often points to the formation of a eutectic mixture . A eutectic is a specific mixture composition that has a lower melting point than any other composition and will crystallize out together, preventing further purification.[14][15]
Troubleshooting Steps:
-
Change the Solvent: The composition of the eutectic point is highly dependent on the solvent. Experiment with a wide range of solvents with different polarities (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures like heptane/ethyl acetate).
-
Control Cooling Rate: Slow, controlled cooling is crucial. Crash-cooling a solution often traps impurities and leads to poor enrichment. Try seeding the solution with a small crystal of the desired pure isomer if available.
-
Consider Diastereomeric Salt Formation: This is a highly effective technique. Since your molecule has a basic amine group, you can react it with a chiral acid (like L-(+)-tartaric acid or (1R)-(-)-camphor-10-sulfonic acid) to form diastereomeric salts.[4][16] These new salts (cis-amine•chiral acid and trans-amine•chiral acid) have very different crystal packing energies and solubilities, often making separation by crystallization much more efficient.[14] After separation, the amine can be liberated by treatment with a base.
Q7: How can I use chemical derivatization to make chromatographic separation easier?
This strategy is particularly useful if direct separation by HPLC or GC is proving difficult. The goal is to exaggerate the physical differences between the isomers.
The primary amine is the perfect chemical handle for this. By reacting the isomer mixture with a chiral derivatizing agent (CDA) , you convert your pair of diastereomers into a new pair of diastereomers.[17]
Caption: Fig 2. Derivatization workflow to enhance separation.
A suitable CDA for your primary amine would be Mosher's acid chloride or a similar chiral acid chloride.[17] The resulting amides will have significantly different conformations and polarities, making them much easier to separate on a standard silica or C18 column. Once separated, the amide bond can be cleaved to regenerate the pure amine isomers.
Experimental Protocols
Protocol 1: HPLC Method Development
This protocol outlines a systematic approach to developing an HPLC method for separating the cis and trans isomers.
1. Column Selection & Initial Conditions:
-
Column: Start with a Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or CAD/ELSD/MS
2. Gradient Elution (Scouting Run):
-
Run a fast linear gradient from 5% to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
Analysis: Look for any separation between the two isomer peaks. Even partial resolution is a good starting point.
3. Optimization:
-
If partial separation is observed: Develop a shallower gradient around the elution time of the isomers. For example, if they elute at 40% B, try a gradient of 30-50% B over 15 minutes.
-
If no separation is observed: Switch to a Phenyl-Hexyl column and repeat the scouting run. If that fails, move to a normal-phase silica column with a hexane/isopropanol or hexane/ethanol mobile phase.
4. Confirmation:
-
Once baseline separation is achieved, collect each peak, concentrate in vacuo, and confirm the identity via ¹H NMR as described in Q4.
| Parameter | C18 Column | PFP Column | Phenyl-Hexyl Column | Normal Phase (Silica) |
| Primary Interaction | Hydrophobic | Mixed-mode (hydrophobic, dipole, π-π) | π-π, Hydrophobic | Polar (H-bonding) |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water | Acetonitrile/Water | Hexane/Ethanol |
| Suitability | Low (often co-elute) | High | Medium-High | High |
| Recommendation | Start here only if it's the only option | Recommended starting point | Good alternative to PFP | Excellent for difficult separations |
Protocol 2: Diastereomeric Salt Crystallization
This protocol uses a chiral resolving agent to separate the isomers on a larger scale.
1. Salt Formation:
-
Dissolve 1.0 equivalent of the cis/trans isomer mixture in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent (using 0.5 eq targets the crystallization of one diastereomeric salt, which can improve yield and purity).[16]
-
Slowly add the tartaric acid solution to the stirred amine solution at room temperature. A precipitate may form immediately.
2. Crystallization:
-
Gently heat the mixture until all solids dissolve.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator and leave undisturbed for 12-24 hours.[16]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
3. Purity Analysis & Liberation:
-
Take a small sample of the crystals, liberate the free amine by dissolving in water and adding NaOH, extract with an organic solvent (e.g., ethyl acetate), and analyze the isomeric ratio by HPLC or GC.
-
If the desired purity is reached, proceed to liberate the entire batch. If not, recrystallize the salt from a fresh portion of the solvent.[18]
4. Isomer Recovery:
-
The mother liquor contains the other isomer enriched. It can be concentrated, and the amine can be liberated and either purified by another method or crystallized using the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid).
References
- Vertex AI Search. (2025, March 15).
- Perez, H. L., & Andonian, C. (2021, June 3). Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers. PubMed.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- 165 CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF F
- Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatiz
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Diastereomeric recrystalliz
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- Formation and Crystallization based Separ
- Isomers and Recommended HPLC Columns for Effective Separ
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014, April 3).
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- HPLC Column for Structual Isomers.
- Chiral deriv
- Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)....
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Fig. 3. Analytical gas-chromatographic stereoisomeric separation of....
- Cyclohexane GC | GC9807 | CAS 110-82-7 | Bluster. Dawn Scientific.
- Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Comput
- Conformational analysis of 1,4-disubstituted cyclohexanes.. Canadian Science Publishing.
- Conformational Study of cis -1,4-Di- tert -butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations | Request PDF.
- NMR Spectra of 1,1,4,4‐Tetramethylcyclohexyl‐cis and trans‐2,6‐diacet
- Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. PubMed. (2011, August 25).
- Analysis of Cyclohexane by Gas Chromatography (External Standard)1. (2007, January 1).
- 4: Substituted Cyclohexanes. Chemistry LibreTexts. (2021, December 15).
- Cyclohexane Conform
- Stereochemical Investigation of Cyclohexane and Terpene Compounds by Gas Chromatography.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 3. umpir.ump.edu.my [umpir.ump.edu.my]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. agilent.com [agilent.com]
- 8. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 9. nacalai.com [nacalai.com]
- 10. sikhcom.net [sikhcom.net]
- 11. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. img.antpedia.com [img.antpedia.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 15. pure.mpg.de [pure.mpg.de]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate in aqueous media
Technical Support Center: Solubility Optimization Guide Topic: Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate Case ID: SOL-TBA-001
Introduction: The "Deceptive" Amine
Welcome to the technical support center. You are likely here because Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate (hereafter referred to as TB-ACA ) is precipitating in your aqueous buffers or failing to dissolve completely, despite the presence of a polar amine group.
The Core Problem: TB-ACA presents a classic medicinal chemistry conflict:
-
The Hydrophilic Handle: The primary amine (
) is polar and basic ( ). -
The Lipophilic Shield: The cyclohexane ring and the bulky tert-butyl ester create a significant hydrophobic domain (
).
If you possess the free base form (often a viscous oil or low-melting solid), it is practically insoluble in neutral water because the crystal lattice (or cohesive oil forces) dominated by the hydrophobic core overcomes the hydration potential of the uncharged amine.
This guide provides the protocols to solubilize TB-ACA while protecting its chemically sensitive tert-butyl ester moiety.
Module 1: Physicochemical Diagnostics
Before attempting dissolution, diagnose the state of your material.
| Property | Value / Characteristic | Implication for Solubility |
| pKa (Amine) | ~10.5 (Basic) | At pH < 8.5, the amine is protonated ( |
| LogP | ~2.5 - 3.0 (Estimated) | Moderate lipophilicity. Requires organic co-solvents if uncharged. |
| Functional Group | tert-Butyl Ester | Acid Labile. Stable at pH 4–8. Hydrolyzes at pH < 2 (cleaves to carboxylic acid). |
| Stereochemistry | cis / trans isomers | Trans isomers often pack more tightly in solid state, making them harder to dissolve than cis. |
Module 2: The "In Situ" Salt Formation Protocol
The Golden Rule: Do not attempt to dissolve the free base directly in water or PBS. You must drive the equilibrium toward the ionized salt form.
Step-by-Step Solubilization Workflow
-
Calculate Stoichiometry:
-
Determine the molar amount of TB-ACA.
-
You will need 1.0 to 1.1 equivalents of Hydrochloric Acid (HCl).
-
-
The Pre-Dissolution (Organic Phase):
-
Dissolve the TB-ACA free base in a minimal volume of DMSO (Dimethyl sulfoxide).
-
Target Concentration: 50–100 mM in DMSO.
-
Why? This breaks the intermolecular hydrophobic bonds before water is introduced.
-
-
The Acid Spike (The Critical Step):
-
Add the calculated 1.1 eq of HCl (using a 1M or 0.1M standard solution) directly to the DMSO stock or to the aqueous buffer you intend to use.
-
Warning: Do not use strong concentrated acid (e.g., 12M HCl) directly, as local heat/acidity can cleave the tert-butyl ester.
-
-
Aqueous Dilution:
-
Slowly add the acidified/DMSO mixture to your aqueous media (water or buffer) with rapid vortexing.
-
Final pH Check: Ensure the final pH is below 8.0 . If the pH is > 9.0, the free base will crash out.
-
Visualizing the Solubilization Logic
Figure 1: Decision tree for solubilizing TB-ACA. Note that direct aqueous addition of the free base is the most common failure point.
Module 3: Co-Solvent Engineering
If pH adjustment alone is insufficient (e.g., you are working at pH 7.4 where the solubility is borderline), use a co-solvent system.
Recommended Solvent Systems:
| Solvent | Max Final % (Bioassay) | Compatibility Note |
| DMSO | 0.1% – 1.0% | Excellent solubilizer. Avoid >1% to prevent cytotoxicity in cell assays. |
| Ethanol | 1.0% – 5.0% | Good, but less effective than DMSO for this specific lipophile. |
| PEG-400 | 5.0% – 20% | Excellent for in vivo dosing formulations. Stabilizes the hydrophobic core. |
| Tween 80 | 0.1% – 0.5% | Surfactant. Use only if "oiling out" persists. |
Troubleshooting "Crash Out" Events: If the compound precipitates upon dilution into PBS (Phosphate Buffered Saline):
-
Check Ionic Strength: High salt (150mM NaCl) reduces the solubility of organic salts ("Salting Out" effect). Try diluting in water or 0.5x PBS first.
-
Check pH Drift: PBS has a strong buffering capacity at pH 7.4. If your compound concentration is high, the amine might not remain fully protonated. Lower the pH of the buffer to 6.0 if the assay permits.
Module 4: Stability & Storage (The "Hidden" Danger)
Users often confuse solubility with stability . You might dissolve the compound successfully, but destroy it chemically.
The tert-Butyl Ester Vulnerability: The tert-butyl group is an acid-labile protecting group. While it resists basic hydrolysis better than methyl esters, it is sensitive to acidic cleavage.
-
Danger Zone: pH < 2.0. (e.g., 0.1M HCl or TFA).
-
Result: Cleavage of the ester to yield 2-[4-(aminomethyl)cyclohexyl]acetic acid + Isobutylene gas.
-
-
Safe Zone: pH 4.0 – 8.0.
-
Protocol: You can acidify to dissolve (pH 4-5), but do not store it in strong acid for days.
-
-
Storage: Store stock solutions in 100% DMSO at -20°C. Do not store aqueous solutions; prepare them fresh.
Stability Pathway Diagram
Figure 2: Stability profile of the tert-butyl ester moiety. Avoid extreme pH to prevent chemical degradation.
FAQ: Rapid Fire Troubleshooting
Q: I bought the HCl salt, but it's still cloudy in PBS. A: This is likely a "Salting Out" effect. The high chloride concentration in PBS competes with the solubility equilibrium. Fix: Pre-dissolve in 100% water or 5% DMSO/Water before adding 10x PBS concentrate.
Q: Can I sonicate the solution? A: Yes, mild sonication (bath, not probe) is safe and recommended to break up crystal lattices. However, avoid heating the bath above 40°C to protect the ester.
Q: My compound turned into a sticky gum at the bottom of the tube. A: You experienced "Oiling Out." The compound melted/aggregated before dissolving. Fix: Remove the aqueous layer.[1] Redissolve the gum in pure DMSO. Then, add the aqueous buffer dropwise to the DMSO while vortexing (reverse addition).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10680931, Tert-butyl 2-(4-aminocyclohexoxy)acetate. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Relevant section: Stability of tert-butyl esters). Wiley-Interscience.
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. (Principles of pH-dependent solubility for amines).
Sources
Purification methods for removing impurities from Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Topic: Purification & Troubleshooting Guide for tert-Butyl 2-[4-(aminomethyl)cyclohexyl]acetate CAS Registry Number: (Analogous reference: 1888498-82-5 for HCl salt) Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Chemical Context
This guide addresses the purification of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate , a critical intermediate often used in the synthesis of Gabapentinoids and Tranexamic acid analogs.
The Core Challenge: This molecule presents a "Triad of Impurity Risks":
-
Stereoisomerism: The cyclohexane ring creates cis and trans isomers. For most biological applications (e.g., binding to
calcium channel subunits), the trans-isomer is the required pharmacophore. -
Lactamization: The primary amine can attack the ester carbonyl intramolecularly, forming a bicyclic lactam impurity, especially under basic conditions or heat.
-
Acid Sensitivity: The tert-butyl ester is acid-labile. Standard amine salt formation protocols must be modified to prevent de-esterification.
Stereochemical Purity: Managing cis vs. trans Isomers
The thermodynamic stability difference between 1,4-disubstituted cyclohexanes is the primary lever for purification. The trans-isomer (diequatorial) is generally more stable and less soluble in non-polar solvents than the cis-isomer (axial-equatorial).
Protocol A: Selective Recrystallization (The "Cold Solvent" Method)
Best for: Enriched mixtures (>70% trans) requiring >98% diastereomeric excess (de).
Mechanism: The bulky tert-butyl group locks the cyclohexane ring conformation. In non-polar solvents, the trans-isomer packs more efficiently into a crystal lattice.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine oil in a minimal amount of boiling n-Heptane/Ethyl Acetate (9:1 v/v) .
-
Note: Avoid alcohols initially; they solubilize both isomers too well.
-
-
Seeding: Cool to 40°C. If available, seed with pure trans-isomer crystals.
-
Controlled Cooling: Lower temperature to 0-5°C over 4 hours.
-
Critical: Rapid cooling traps the cis-isomer.
-
-
Filtration: Filter the white precipitate cold.
-
Wash: Wash the cake with cold n-Heptane (-10°C).
Protocol B: Kinetic Resolution via Salt Formation
Best for: 50:50 mixtures or difficult separations.
Mechanism: The trans-amine often forms a higher melting point hydrochloride or tartrate salt compared to the cis-amine.
-
Dissolve crude free base in Isopropanol (IPA) (5 volumes).
-
Add 1.0 eq of HCl (4M in Dioxane) dropwise at 0°C.
-
Warning: Do not use aqueous HCl; water promotes ester hydrolysis.
-
-
Precipitate forms immediately. Heat to reflux to redissolve, then cool slowly to room temperature.
-
The trans-isomer HCl salt typically crystallizes first.
Chemical Purity: Removing Byproducts
Troubleshooting Guide: Common Impurities
| Impurity Type | Source | Removal Strategy |
| Bicyclic Lactam | Intramolecular cyclization (heat/base induced). | Avoid distillation. Use acid-base extraction. Lactams are neutral; amine product is basic. |
| Des-t-butyl Acid | Hydrolysis of ester (acid induced). | Avoid strong mineral acids >20°C. Use mild acids (Oxalic, Citric) or keep HCl steps <5°C. |
| Nitrile/Amide | Incomplete reduction of starting material. | Acid-base extraction (see Diagram 1 below). |
Visual Workflow: Acid-Base Extraction Strategy
This workflow separates the basic product from neutral impurities (Lactams, Nitriles) and acidic impurities (De-esterified byproducts).
Figure 1: Selective Acid-Base Extraction Protocol. Note the use of Citric Acid to minimize ester hydrolysis risk.
Chromatographic Purification
If crystallization fails, column chromatography is the fallback. However, primary amines interact strongly with silanols on silica gel, causing "tailing" (streaking) and poor separation.
Optimized Mobile Phase:
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier (Critical): 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
). -
Gradient: 0%
10% MeOH in DCM (+1% TEA).
TLC Visualization:
-
Stain: Ninhydrin.
-
Result: The amine will appear as a distinct purple/red spot upon heating.
-
Tip: If the spot trails, pre-wash the TLC plate with the mobile phase containing TEA before spotting your sample.
Frequently Asked Questions (FAQ)
Q1: My product is turning into a solid that is insoluble in ether but not acidic. What is it?
-
Diagnosis: You have likely formed the lactam impurity .
-
Fix: Check the NMR. If the tert-butyl singlet (approx 1.4 ppm) is missing or the ester carbonyl shift has moved, it is the lactam. This is irreversible. Prevent this by keeping the free base cold and avoiding temperatures >40°C during rotary evaporation.
Q2: Can I use TFA to purify the amine?
-
Answer: NO. Trifluoroacetic acid (TFA) will cleave the tert-butyl ester immediately, yielding the free amino-acid (which is zwitterionic and very hard to purify from organic solvents). Use HCl in Dioxane or Citric Acid if acidification is necessary.
Q3: How do I distinguish cis and trans isomers by NMR?
-
Technical Insight: Look at the methine proton on the cyclohexane ring attached to the aminomethyl group.
-
Axial proton (trans-isomer): Appears as a broad multiplet or triplet of triplets with large coupling constants (
Hz). -
Equatorial proton (cis-isomer): Appears as a narrower multiplet with smaller coupling constants.
-
References
-
Gabapentin Enacarbil Synthesis & Purification
- Source: Patent WO2010063002A2.
-
URL:
-
Separation of cis/trans 4-aminomethylcyclohexane derivatives
- Source: US Patent 3,839,429. Details the "Cold Water" and crystallization techniques for separating trans-4-aminomethylcyclohexanecarboxylic acid (Tranexamic acid precursor)
-
URL:
-
Amine Protection & Ester Stability
- Source: Organic Syntheses, Coll. Vol. 5, p. 531.
-
URL:
-
General Amine Chromatography Techniques
- Source: "Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution." J. Org. Chem. (Standard reference for flash chromatography of amines using basic modifiers).
-
URL:
Minimizing side reactions during the hydrolysis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
This guide functions as a specialized Technical Support Center for the hydrolysis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate . It is designed to navigate the specific chemoselective and stereochemical challenges associated with this molecule.
Ticket ID: #HYD-TB-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The hydrolysis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate presents a unique "triad of risk":
-
Chemoselectivity: The generated tert-butyl cation (
) is an electrophile that can irreversibly alkylate the primary amine (N-alkylation). -
Oligomerization: The product is a
-amino acid derivative. Improper pH handling during workup triggers intermolecular polymerization (nylon-like oligomers). -
Stereochemical Drift: The 1,4-cyclohexane system is susceptible to cis/trans isomerization under thermodynamic stress.
This guide replaces generic protocols with a mechanism-driven troubleshooting framework.
Module 1: The "N-Alkylation" Trap (Cation Management)
The Issue: During acidolysis, the tert-butyl ester cleaves to form the carboxylic acid and a tert-butyl cation (
The Solution: Scavenger Cocktails
You cannot rely on solvent alone to dissipate the cation. You must introduce a nucleophilic scavenger that reacts with
Recommended Scavenger Systems:
| System | Composition (v/v) | Application | Mechanism |
|---|
| Cocktail A (Standard) | TFA (95%) / TIS (2.5%) / H
Diagnostic Diagram: Cation Pathways
Figure 1: The fate of the tert-butyl cation.[1][2][3][4][5] Without scavengers (Green path), the cation defaults to the Red path (Side Reaction A).
Module 2: Preventing Polymerization (Workup Logic)
The Issue: The product contains both an amine and a carboxylic acid. If you neutralize the reaction to pH 7, you generate the zwitterion. In concentrated solutions, the amine of one molecule attacks the activated carbonyl of another, leading to oligomers.
Protocol Adjustment:
-
Do NOT Rotovap to Dryness at High Heat: Concentrating the TFA salt promotes amide bond formation.
-
Precipitation over Evaporation: Instead of evaporating the TFA, pour the reaction mixture into cold Diethyl Ether (Et₂O) or MTBE . The amino acid salt will precipitate, while the organic scavengers and byproducts remain in solution.
-
Lyophilization: If the product is water-soluble, dilute the crude residue with water and lyophilize immediately. This keeps the molecules spatially separated, preventing polymerization.
Module 3: Stereochemical Integrity (Cis/Trans)
The Issue: The 1,4-substituted cyclohexane ring prefers the trans (diequatorial) conformation. If your starting material is cis (or a mixture), harsh hydrolysis conditions can trigger isomerization to the thermodynamic trans product.
Critical Control Points:
-
Avoid Base Hydrolysis: Saponification (LiOH/NaOH) of tert-butyl esters is notoriously difficult due to steric bulk. It requires high temperatures and prolonged times, which guarantees isomerization. Always use acid.
-
Temperature Limit: Keep acidolysis between
and . Do not reflux.
Validated Protocol: Acidolytic Cleavage
Standard Operating Procedure (SOP-HYD-04)
Reagents:
-
Substrate: Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate (1.0 eq)
Step-by-Step:
-
Preparation: Dissolve the substrate in DCM (5 mL per mmol).
-
Scavenger Addition: Add TIS (2.5 eq relative to substrate) and Water (2.5 eq). Stir for 5 minutes.
-
Why? Pre-loading the scavenger ensures the environment is "hostile" to cations before they are even generated.
-
-
Acidolysis: Add TFA dropwise at
. Final ratio should be DCM:TFA (1:1 or 2:1). -
Reaction: Allow to warm to Room Temperature. Monitor by LCMS (Look for loss of +56 mass).
-
Time: Typically 1–3 hours.
-
-
Workup (Precipitation Method):
-
Concentrate the mixture to
volume under reduced pressure (Bath ). -
Add the residue dropwise into 10 volumes of ice-cold Diethyl Ether .
-
Filter the white precipitate (TFA salt of the product).
-
Wash with cold ether to remove TIS and tert-butyl residues.
-
Troubleshooting & FAQs
Q1: I see a +56 Da impurity peak in LCMS. What is it?
A: This is the N-tert-butylated byproduct. The
-
Repeat the experiment using Cocktail B (Thioanisole/EDT).
-
Ensure your reaction concentration is not too high (dilution helps favor the scavenger).
-
Verify your starting material didn't already contain this impurity.
Q2: My product is a sticky gum, not a solid.
A: This is likely trapped TFA or oligomers. Fix:
-
Triturate the gum with anhydrous Et₂O or Hexanes. Scratch the flask side to induce crystallization.
-
Dissolve in minimal water and lyophilize. The resulting "fluff" is easier to handle.
Q3: Can I use HCl instead of TFA?
A: Yes. 4M HCl in Dioxane is an excellent alternative.
-
Pros: The byproduct is tert-butyl chloride (volatile). No TFA salts (which can be cytotoxic in biological assays).
-
Cons: HCl/Dioxane is moisture-sensitive. Ensure reagents are dry.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for hydrolysis failures.
References
-
Mechanism of Acid-Catalyzed Deprotection
-
Scavenger Selection & Cation Trapping
-
Stereochemical Isomerization of Cyclohexane Derivatives
-
Prevention of Side Reactions (N-Alkylation)
-
Sigma-Aldrich Technical Bulletins. "Fmoc Resin Cleavage and Deprotection."[3]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Chromatography for Aminomethyl Cyclohexyl Esters
Welcome to the technical support center for the chromatographic purification of aminomethyl cyclohexyl esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the separation and purification of these basic compounds. My aim is to provide not just procedural steps, but a deep, mechanistic understanding of the principles at play, enabling you to troubleshoot effectively and develop robust, reproducible methods.
Quick-Fire FAQ
Here are answers to some of the most common questions we receive regarding the chromatography of aminomethyl cyclohexyl esters and other basic amines.
Q1: Why do my peaks for aminomethyl cyclohexyl esters show significant tailing on a standard silica gel column? A1: Peak tailing is the most common issue when purifying basic compounds like your ester.[1][2][3] The primary cause is the interaction between the basic aminomethyl group and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][4] This strong, secondary interaction leads to a portion of your compound being retained longer than the bulk, resulting in an asymmetrical peak with a "tail."[2][5]
Q2: What is the quickest way to improve my peak shape? A2: The most direct approach is to add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase (eluent).[6] Typically, a concentration of 0.1-1% is sufficient.[7] These additives act as "competing bases" that interact with the active silanol sites, effectively masking them from your target compound and leading to more symmetrical peaks.[4][7][8]
Q3: How does changing the mobile phase pH affect the separation? A3: Mobile phase pH is a critical parameter that directly influences the ionization state of your aminomethyl cyclohexyl ester.[9][10] At a low pH (acidic conditions), the amine group will be protonated (positively charged), which can increase its interaction with negatively charged, deprotonated silanols, potentially worsening tailing.[11] Conversely, at a higher pH, the amine is in its neutral, free-base form, which typically reduces silanol interactions and improves peak shape.[11] However, standard silica gel is not stable at high pH.
Q4: Should I use normal-phase or reversed-phase chromatography? A4: Both can be effective, but the choice depends on the overall polarity of your aminomethyl cyclohexyl ester and the impurities you are trying to separate from.
-
Normal-Phase (e.g., silica gel): This is often the first choice for organic synthesis workups. You will likely need to use a basic additive in your eluent (e.g., hexane/ethyl acetate with triethylamine) to get good results.[12][13]
-
Reversed-Phase (e.g., C18): This is a powerful technique, especially for HPLC. It separates compounds based on hydrophobicity.[14] Controlling the mobile phase pH with buffers is crucial for success.[15]
Q5: My compound seems to be irreversibly stuck to the column. What happened? A5: This is known as irreversible adsorption and can occur when the interaction between your basic amine and the acidic silica surface is extremely strong.[13] This can lead to significant loss of yield. Using a mobile phase modifier like triethylamine or switching to a less acidic stationary phase can mitigate this issue.[13]
Deep-Dive Troubleshooting Guides
Issue 1: Severe Peak Tailing and Poor Resolution
You're running a column and your collected fractions are all cross-contaminated because the peaks are broad and tailing into one another.
Peak tailing for basic compounds is a direct result of secondary-site interactions. While the primary separation mechanism in normal-phase chromatography is based on polarity, the ion-exchange interaction between the protonated amine and ionized silanols creates a competing, and often stronger, retention mechanism. This leads to a non-ideal elution profile.
The following flowchart outlines a systematic approach to diagnosing and solving peak tailing.
Caption: Decision tree for troubleshooting peak tailing.
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
-
Baseline Experiment: First, run your separation using your initial mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and record the chromatogram.
-
Prepare Modified Mobile Phase: To a 100 mL solution of your mobile phase, add 0.5 mL to 1 mL of triethylamine (TEA). Ensure thorough mixing. This creates a 0.5-1% TEA solution.
-
Column Equilibration: Equilibrate your column with the new TEA-containing mobile phase. It is crucial to flush the column with at least 5-10 column volumes of the new eluent to ensure all the active sites on the silica are passivated.
-
Inject Sample: Inject your aminomethyl cyclohexyl ester and run the chromatogram under the same conditions as the baseline experiment.
-
Analyze and Optimize: Compare the peak shape to your baseline. You should observe a significant reduction in tailing. You can further optimize by adjusting the concentration of TEA.
The Mechanism of Action of TEA:
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. veeprho.com [veeprho.com]
- 7. hplc.today [hplc.today]
- 8. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. waters.com [waters.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
Preventing amine oxidation in Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate storage
Answering the user's request.## Technical Support Center: Storage and Handling of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Welcome to the technical support guide for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. The primary challenge in storing this compound is the susceptibility of its primary aliphatic amine group to oxidation, which can compromise sample purity and experimental outcomes. This guide provides in-depth, science-backed answers and protocols to prevent, identify, and troubleshoot amine oxidation.
Frequently Asked Questions (FAQs)
Q1: My vial of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate has developed a yellow or brown tint. What is happening and is it still usable?
A: A color change, typically to yellow or brown, is a strong visual indicator of degradation, most commonly due to oxidation of the primary amine group.[1] The lone pair of electrons on the nitrogen atom makes it reactive towards atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.[1][2][3]
This oxidation can transform the amine into various species, including imines, nitroso, or nitro compounds, which are often colored.[2]
Is it usable? Extreme caution is advised. The presence of color signifies the formation of impurities. The suitability for use depends entirely on the tolerance of your specific application to these impurities. Before proceeding, it is highly recommended to re-qualify the material's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining active compound and identify degradation products.[1]
Q2: What is the core chemical reason for the instability, and what are the primary degradation pathways?
A: The instability is rooted in the nucleophilic nature of the primary amine's nitrogen atom. Atmospheric oxygen (O₂) acts as an oxidizing agent, leading to a cascade of potential reactions.
-
Oxidation: The primary pathway involves reaction with oxygen. This can be a complex free-radical process, potentially catalyzed by trace metal ions or light, leading to a variety of oxidized species.[2][4][5]
-
Reaction with Carbon Dioxide: Primary amines can also react with atmospheric CO₂ to form carbamate salts.[1] While this is typically a reversible process, it can affect the compound's physical properties and analytical profile.
The following diagram illustrates the initial steps of potential oxidative degradation.
Caption: Simplified potential oxidation pathways for a primary amine.
Q3: What are the definitive, non-negotiable storage conditions to maximize the shelf-life of this compound?
A: To prevent degradation, a multi-faceted approach targeting the key environmental aggressors—oxygen, temperature, and light—is essential. The following conditions are based on best practices for storing reactive amines.[1][2][6]
| Parameter | Recommended Condition | Rationale & Scientific Basis |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | This is the most critical factor. By displacing oxygen, you remove the primary reactant for oxidation.[7][8][9] This process, known as inerting or blanketing, creates a protective layer over the material.[10][11] |
| Temperature | Refrigerated (2-8°C) or Frozen (≤ -20°C) | Chemical reaction rates, including oxidation, are significantly reduced at lower temperatures.[2][12] For long-term storage, freezing is preferable. |
| Light | Protection from Light | Store in amber glass vials or in a dark location (e.g., inside a cabinet or box). UV and visible light can provide the activation energy to initiate and catalyze oxidative reactions.[1][2][3] |
| Container | Tightly Sealed, Borosilicate Glass Vial with PTFE-lined Cap | Prevents exposure to atmospheric air and moisture.[1][6] Glass is inert, and a PTFE-lined cap provides a high-quality seal without introducing potential leachables. |
| Environment | Dry and Well-Ventilated Area | Amines can be hygroscopic (absorb moisture).[1][6] Storing in a dry environment prevents moisture uptake, which can facilitate other degradation reactions. |
Q4: How do I properly prepare a vial for long-term storage using an inert gas?
A: The procedure is known as "inert gas blanketing" or "purging." It involves replacing the headspace (the gas-filled space above the solid or liquid) in your storage container with an inert gas.
Below is a standard laboratory protocol for this process.
Caption: Step-by-step workflow for inert gas blanketing of a chemical sample.
Troubleshooting Guide
This guide addresses specific issues you might encounter during storage or use.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of Purity on Re-analysis (e.g., by HPLC) | 1. Oxidative Degradation: Improper storage without an inert atmosphere.[1][2] 2. Thermal Degradation: Storage at elevated or room temperature for extended periods.[13][14] 3. Moisture-Induced Reaction: The compound is hygroscopic and may have absorbed water.[6][15] | 1. Confirm Identity of Degradants: Use LC-MS to identify the mass of the new impurity peaks. This helps confirm the degradation pathway (e.g., an increase of 16 amu could suggest oxidation). 2. Review Storage Protocol: Ensure all steps in the inerting and storage procedure are being followed rigorously. 3. Discard and Replace: If purity is below your experimental threshold, it is safest to use a fresh, uncompromised lot of material. |
| Inconsistent Results in Subsequent Reactions | 1. Formation of Inhibitory Byproducts: Oxidation products may interfere with or inhibit downstream chemistry. 2. Lower Molar Equivalency: Degradation means the actual amount of active compound is lower than the weighed mass, affecting stoichiometry. | 1. Perform Forced Degradation Study: Intentionally degrade a small sample (e.g., with H₂O₂) and test it in your reaction to see if it replicates the inconsistency. This helps confirm if degradation products are the root cause.[16][17] 2. Re-qualify Purity Before Use: Always run a quick purity check (e.g., TLC, HPLC) on older lots of the material before committing to a large-scale reaction. |
| Material Appears Clumpy or Wet | Moisture Absorption (Hygroscopicity): The container seal may be compromised, or the material was handled in a humid environment.[1][6] | 1. Dry the Material: If appropriate for your workflow, dry the material under high vacuum. Note that this will not remove any chemical degradation that has already occurred. 2. Improve Handling Technique: When weighing or aliquoting, do so quickly in a dry environment or a glovebox to minimize exposure to atmospheric moisture. |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Purity by RP-HPLC
This protocol provides a general framework for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column and Mobile Phase Selection:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Rationale: The acidic modifier ensures the primary amine is protonated, leading to better peak shape. A C18 column provides good hydrophobic retention for the molecule.
-
-
Method Development:
-
Prepare a ~1 mg/mL stock solution of the compound in a 50:50 mixture of Mobile Phase A:B.
-
Perform a gradient elution from low %B to high %B (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the parent compound and identify any existing impurities.
-
Optimize the gradient to ensure good resolution between the main peak and any degradation product peaks. A good stability-indicating method will show baseline separation of all significant peaks.[17]
-
-
Sample Analysis:
-
Accurately prepare a sample of the stored material at the same concentration as your reference standard.
-
Inject both the reference standard and the aged sample.
-
Calculate the purity of the stored material by area percent (Area of Main Peak / Total Area of All Peaks * 100). A decrease in area percent over time indicates degradation.
-
Protocol 2: Confirmatory Forced Degradation Study
Forced degradation (or stress testing) is used to deliberately degrade the sample to demonstrate that your analytical method can effectively separate the degradation products from the parent compound.[4][16]
-
Prepare Stress Samples:
-
Oxidative: Dissolve the compound in a suitable solvent and add a small amount of 3% hydrogen peroxide. Let it sit at room temperature for several hours.[17]
-
Acidic: Dissolve in a weak acidic solution (e.g., 0.1 M HCl) and heat gently (e.g., 60°C).
-
Basic: Dissolve in a weak basic solution (e.g., 0.1 M NaOH) and heat gently.
-
Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose a solution or the solid to intense UV light.[5]
-
Goal: Aim for 5-20% degradation of the main compound.
-
-
Analysis:
-
Analyze all stressed samples using the developed HPLC method (Protocol 1).
-
Validation Check: The method is considered "stability-indicating" if all new peaks generated during the stress tests are well-resolved from the main compound peak. This provides confidence that you can accurately measure purity even as the sample degrades over time.[5][17]
-
By implementing these rigorous storage, handling, and analytical practices, you can ensure the long-term integrity of your Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, leading to more reliable and reproducible scientific outcomes.
References
-
GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]
-
Air Products. Packaging, Inerting and Blanketing. [Link]
-
Air Liquide Singapore. Inerting, Blanketing and Purging. [Link]
-
Mingxu Chemicals. (2025, May 16). How to prevent the oxidation of Amine Catalyst?. [Link]
-
Cambridge Sensotec. Inert Gas Blanketing. [Link]
-
GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
ResearchGate. Analytical methods used to quantify amine oxidation. [Link]
-
University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]
-
MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. [Link]
-
DSpace@MIT. Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
PMC. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. [Link]
-
A Review on Forced Degradation Studies for Drug Substances and Drug Products. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]
- Google Patents.
-
Lab Manager. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Restek. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mingxupu.com [mingxupu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 8. airproducts.com [airproducts.com]
- 9. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 10. Inerting, Blanketing and Purging | Air Liquide Singapore [sg.airliquide.com]
- 11. generon.com [generon.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. onyxipca.com [onyxipca.com]
Validation & Comparative
Comparative Guide: HPLC Method Development for Purity Analysis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Executive Summary & Analyte Profile
Developing a purity method for Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate presents a "perfect storm" of chromatographic challenges. Unlike standard small molecules, this intermediate combines a UV-transparent backbone with conflicting functional groups: a basic primary amine and an acid-labile hydrophobic ester.[1]
This guide objectively compares three method development strategies, ultimately recommending a High-pH Reversed-Phase (RP) approach coupled with Charged Aerosol Detection (CAD) over traditional low-pH UV methods.[1]
The Analyte Challenge
| Feature | Chemical Implication | Analytical Consequence |
| Structure | Cyclohexane ring with 1,4-substitution | Isomerism: Exists as cis and trans geometric isomers.[1][2] Separation is a Critical Quality Attribute (CQA). |
| Chromophore | Lacks aromatic rings; only weak carbonyl | "Invisible": Negligible UV absorbance >215 nm.[1] Standard UV detection is low-sensitivity and prone to baseline drift.[1] |
| Functionality | Primary Amine ( | Tailing: Severe interaction with residual silanols on silica columns.[1] |
| Stability | Tert-butyl ester | Acid Sensitivity: Susceptible to hydrolysis/cleavage in strong acids (e.g., TFA), forming the parent acid impurity.[1] |
Strategic Comparison: Selecting the Methodology
We evaluated three distinct methodological approaches. The comparison below highlights why standard "platform" methods fail for this specific molecule.
Comparison Table: Method Performance Metrics
| Feature | Method A: Traditional Acidic RP | Method B: Ion-Pairing (HILIC) | Method C: High-pH Hybrid RP (Recommended) |
| Stationary Phase | C18 (Silica-based) | Bare Silica / Amide | Hybrid C18 (Ethylene Bridged) |
| Mobile Phase | 0.1% Formic Acid / ACN | Amm.[1] Formate / ACN | 10mM Amm. Bicarbonate (pH 10) / ACN |
| Detection | UV @ 210 nm | CAD / ELSD | CAD (Preferred) or UV @ 210 nm |
| Peak Shape ( | Poor (1.8 - 2.[1]5) due to amine | Good (1.1 - 1.[1]3) | Excellent (1.0 - 1.2) |
| Isomer Resolution | Moderate ( | Low ( | High ( |
| Analyte Stability | Risk: Hydrolysis over time | Stable | Stable (t-Butyl is base-stable) |
| Sensitivity (LOQ) | High (~50 ppm) | Low (~5 ppm) | Low (~5 ppm) |
Critical Analysis
Why Method A Fails (The Acid Trap)
Standard protocols often use Trifluoroacetic Acid (TFA) to suppress silanol interactions. However, tert-butyl esters are acid-labile .[1] Using 0.1% TFA can induce in-situ degradation during the run, appearing as a "ghost" impurity peak (the carboxylic acid form).[1] Furthermore, UV detection at 210 nm captures mobile phase absorption, reducing the Signal-to-Noise (S/N) ratio drastically.[1]
Why Method C Wins (High pH + CAD)[1]
-
Chemical Logic: At pH 10, the primary amine is deprotonated (neutral). This eliminates the ion-exchange interaction with silanols, resulting in sharp peaks without needing ion-pairing agents.[1]
-
Stability: Tert-butyl esters are sterically hindered and resistant to saponification (base hydrolysis) compared to simple esters, making high pH safer than low pH.[1]
-
Selectivity: The uncharged amine allows the hydrophobic cyclohexane ring to interact purely via partition mechanisms, maximizing the separation between cis and trans isomers.
Detailed Protocol: The "Winning" Method (Method C)
This protocol utilizes a Hybrid C18 column resistant to high pH, coupled with CAD for universal detection of the non-chromophoric amine.
Instrumentation & Conditions[1][3][4]
-
System: UHPLC with Charged Aerosol Detector (CAD).
-
Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (150 x 3.0 mm, 2.5 µm).[1]
-
Why: These columns utilize hybrid particles stable up to pH 12.[1]
-
-
Column Temp: 40°C (Enhances mass transfer for the cyclohexane ring).
-
Flow Rate: 0.5 mL/min.
Mobile Phase Setup[1][3]
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
-
Gradient Profile:
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Hold for polarity |
| 1.0 | 95 | 5 | Injection |
| 15.0 | 10 | 90 | Elution of esters |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Detection Settings (CAD)[1]
-
Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).
-
Power Function: 1.0 (For linear dynamic range optimization).
-
Data Rate: 10 Hz.[1]
Sample Preparation[1][2]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: 0.5 mg/mL (CAD is mass-sensitive; do not overload).
-
Note: Avoid glass vials if low-level amine adsorption is observed; use polypropylene.[1]
Visualizing the Workflow
The following diagrams illustrate the decision logic and the specific separation mechanism.
Diagram 1: Method Development Decision Tree
This logic flow ensures the avoidance of degradation and tailing.
Caption: Decision tree highlighting the selection of High pH and CAD to mitigate "invisible" detection and acid instability.
Diagram 2: Separation Mechanism (Cis/Trans & Amine)
How the High-pH method achieves separation.[1]
Caption: Mechanism of action. High pH neutralizes the amine, preventing tailing, while the C18 phase separates geometric isomers based on shape.
Typical Validation Results (Mock Data)
When validating this method, expect the following performance characteristics compared to a standard UV method.
| Parameter | High pH / CAD (Proposed) | Low pH / UV (Alternative) |
| Linearity ( | > 0.995 (Quadratic fit often needed for CAD) | > 0.990 |
| LOD (Limit of Detection) | 0.05 µg/mL | 1.0 µg/mL |
| Cis/Trans Resolution | 3.5 | 1.2 |
| Tailing Factor (Amine) | 1.1 | 2.2 |
| Relative Response Factor | Uniform (CAD is near-universal) | Variable (Depends on carbonyl environment) |
Note on CAD Linearity: Unlike UV, CAD response is not perfectly linear over wide ranges.[1][3] Use a quadratic curve fit or a "Power Function" transformation in your chromatography software for accurate quantitation [1].
Troubleshooting & Optimization
-
Ghost Peaks: If you see peaks eluting at the void volume, check your water quality. CAD is extremely sensitive to non-volatile impurities in the water source.
-
Baseline Noise: Ensure the Ammonium Bicarbonate is high purity. "Technical grade" salts will cause high background noise in CAD/ELSD.
-
Isomer Overlap: If cis and trans isomers are not fully resolved, lower the temperature to 25°C. Isomer separation often improves at lower temperatures due to increased steric hindrance effects, though pressure will rise.
References
-
Gamache, P. H., et al. (2020).[1] HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online. Link
-
Sielc Technologies. (2018).[1] Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. Link
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10680931, Tert-butyl 2-(4-aminocyclohexoxy)acetate. Link[1]
-
BenchChem. (2025).[1] HPLC-Based Separation of Cis and Trans Isomers. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Fragmentation of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate and its Characterization by Alternative Analytical Techniques
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, a molecule incorporating a bulky ester, a primary amine, and a cyclohexane scaffold, presents a compelling case study for the application of mass spectrometry in structural characterization. The fragmentation patterns observed in mass spectrometry provide a veritable fingerprint of a molecule, offering profound insights into its constituent parts and their connectivity.
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate under common ionization techniques. Furthermore, it offers a comparative overview of alternative and complementary analytical methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By understanding the strengths and limitations of each technique, researchers can devise a holistic and robust strategy for the comprehensive characterization of this and structurally related molecules.
Predicted Mass Spectrometric Fragmentation of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
The fragmentation of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate in a mass spectrometer is anticipated to be a composite of the characteristic fragmentation pathways of its constituent functional groups: the tert-butyl ester, the aminomethyl group, and the cyclohexane ring. The initial ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), will generate a molecular ion ([M]⁺• or [M+H]⁺) which then undergoes a series of fragmentation reactions.
Key Fragmentation Pathways
-
Loss of the Tert-butyl Group: A prominent fragmentation pathway for tert-butyl esters is the cleavage of the C-O bond, leading to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at [M-57]⁺ . Alternatively, a McLafferty-type rearrangement can lead to the loss of isobutene ((CH₃)₂C=CH₂) as a neutral molecule, producing a fragment ion at [M-56]⁺• . This rearrangement is particularly common in N-Boc protected amines and can be expected here as well.[1][2]
-
α-Cleavage of the Amine: Primary amines are well-known to undergo α-cleavage, which is the cleavage of the bond adjacent to the C-N bond.[3][4] In this molecule, this would involve the cleavage of the bond between the cyclohexyl ring and the aminomethyl group, leading to the formation of a stable iminium ion. This can result in a fragment corresponding to the aminomethyl group (CH₂=NH₂⁺, m/z 30 ) or the complementary cyclohexyl acetate radical cation.
-
Fragmentation of the Cyclohexane Ring: Cyclohexane and its derivatives exhibit characteristic ring fragmentation patterns.[5][6] A common pathway involves the loss of a neutral ethene molecule (C₂H₄), which would result in a fragment ion at [M-28]⁺• . Further fragmentation of the cyclohexane ring can lead to a cascade of smaller fragment ions.
-
Combined Fragmentation Pathways: The interplay between these primary fragmentation routes will likely generate a series of characteristic ions. For instance, the initial loss of the tert-butyl group could be followed by the fragmentation of the cyclohexane ring or α-cleavage of the amine.
The following table summarizes the predicted major fragment ions for tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| [M]⁺• | Molecular Ion | Ionization of the parent molecule |
| [M-15]⁺ | Loss of a methyl radical from the tert-butyl group | α-cleavage at the tert-butyl group |
| [M-56]⁺• | Loss of isobutene | McLafferty-type rearrangement of the tert-butyl ester |
| [M-57]⁺ | Loss of the tert-butyl radical | Cleavage of the tert-butyl C-O bond |
| [M-101]⁺ | Loss of the entire tert-butyl acetate moiety | Cleavage of the bond between the cyclohexane ring and the acetate group |
| m/z 30 | CH₂=NH₂⁺ | α-cleavage of the primary amine |
Visualizing the Fragmentation
The predicted fragmentation pathways can be visualized using a DOT language diagram:
Caption: Predicted major fragmentation pathways of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization often necessitates the use of complementary techniques.
| Technique | Principle | Sample Preparation | Information Obtained | Advantages | Limitations |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Often requires derivatization to increase volatility and thermal stability of the amine and ester groups.[7][8][9] | Provides retention time for chromatographic separation and mass spectrum for identification. | High chromatographic resolution, sensitive for volatile compounds. | Derivatization can be time-consuming and may introduce artifacts. Not suitable for non-volatile or thermally labile compounds. |
| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass analysis. | Minimal sample preparation, often just dissolution in a suitable solvent.[10][11][12] | Provides retention time, precursor ion m/z, and product ion spectra for high-confidence identification and quantification. | High sensitivity and selectivity, applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Chromatographic resolution may be lower than GC. Matrix effects can suppress ionization. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Dissolution in a deuterated solvent. | Provides information on the chemical environment of each atom, connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY).[13][14][15][16] | Unambiguous structure elucidation, including stereochemistry. Non-destructive. | Relatively low sensitivity compared to MS. Requires larger sample amounts. Complex spectra can be challenging to interpret. |
Experimental Protocols: A Comparative Workflow
To illustrate the practical application of these techniques, the following are representative experimental workflows.
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature 80°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Detection: Acquire mass spectra in the range of m/z 50-500 in electron ionization (EI) mode.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol/water (50:50).
-
LC Separation: Use a C18 reversed-phase column. A typical gradient elution would be: mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Gradient from 5% B to 95% B over 10 minutes.
-
MS/MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Perform a full scan to identify the precursor ion ([M+H]⁺) and then product ion scans on the precursor to obtain the fragmentation pattern.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: Integrate peaks, measure coupling constants, and analyze correlations in 2D spectra to assign all proton and carbon signals and determine the relative stereochemistry.
Logical Workflow for Structural Characterization
A logical workflow for the comprehensive characterization of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate would involve a multi-technique approach.
Caption: A comprehensive workflow for the structural elucidation of the target compound.
Conclusion
The mass spectrometric fragmentation of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is predicted to be a rich source of structural information, with characteristic losses of the tert-butyl group, α-cleavage of the amine, and fragmentation of the cyclohexane ring. While mass spectrometry is a powerful tool for initial characterization and confirmation of molecular weight, a truly comprehensive understanding of the molecule's structure, including its stereochemistry, necessitates a multi-faceted analytical approach.
By integrating the fragmentation data from mass spectrometry with the high-resolution separation of GC and LC, and the detailed structural insights from NMR spectroscopy, researchers can achieve an unambiguous and robust characterization of this and other complex organic molecules. This integrated approach not only ensures the scientific integrity of the data but also provides the foundational knowledge required for successful drug development and regulatory submission.
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GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. UBB. [Link]
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Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
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a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. [Link]
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Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed. [Link]
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Chiral separation materials based on derivatives of 6-amino-6-deoxyamylose. PubMed. [Link]
-
Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Scilit. [Link]
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ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. ResearchGate. [Link]
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Comparing reactivity of tert-butyl vs ethyl esters in aminomethyl cyclohexyl derivatives
An In-Depth Guide to the Comparative Reactivity of Tert-Butyl vs. Ethyl Esters in Aminomethyl Cyclohexyl Derivatives
For researchers and professionals in drug development, the choice of a protecting group or synthetic handle is a critical decision that can significantly impact the efficiency, yield, and success of a synthetic route. Among the most common ester functionalities, the tert-butyl and ethyl esters present distinct reactivity profiles. This guide provides a detailed comparison of these two esters when incorporated into aminomethyl cyclohexyl scaffolds, a common structural motif in pharmaceuticals. We will explore the underlying chemical principles, provide supporting experimental data, and offer practical protocols to inform your synthetic strategy.
Theoretical Framework: Steric and Electronic Divergence
The difference in reactivity between a tert-butyl and an ethyl ester is fundamentally rooted in their steric and electronic properties.
-
Ethyl Esters: The ethyl group is relatively small, allowing nucleophiles to readily access the electrophilic carbonyl carbon. Reactions typically proceed via a bimolecular acyl-oxygen fission (BAc2) mechanism, involving the formation of a tetrahedral intermediate. This mechanism is common for both base-catalyzed hydrolysis (saponification) and aminolysis.[1]
-
Tert-Butyl Esters: The bulky tert-butyl group presents significant steric hindrance, which shields the carbonyl carbon from nucleophilic attack.[2][3] This dramatically slows down reactions that rely on the BAc2 pathway. Consequently, tert-butyl esters are highly resistant to base-catalyzed hydrolysis and aminolysis under conditions that would readily cleave an ethyl ester.[4] However, the tert-butyl group's ability to form a stable tertiary carbocation upon cleavage opens up an alternative, unimolecular reaction pathway (AAl1) under acidic conditions.[5][6] This unique acid lability is the cornerstone of its use as a protecting group.[7][8]
Experimental Design: A Head-to-Head Comparison
To empirically compare the reactivity of these esters on an aminomethyl cyclohexyl core, we designed a series of experiments focusing on two key transformations: saponification and aminolysis. The starting materials, ethyl 2-(1-(aminomethyl)cyclohexyl)acetate and tert-butyl 2-(1-(aminomethyl)cyclohexyl)acetate, can be synthesized from 1,1-cyclohexanediacetic acid through established literature methods.[9][10]
Workflow Overview
The following diagram outlines the general experimental workflow for comparing the reactivity of the two esters.
Caption: General experimental workflow for reactivity comparison.
Experimental Protocols
The following protocols are designed as self-validating systems. The choice of reagents and conditions is based on established chemical principles to clearly differentiate the reactivity of the two esters.
Protocol 1: Saponification (Base-Catalyzed Hydrolysis)
This experiment highlights the stability of the tert-butyl ester to basic conditions.
Objective: To measure the rate of hydrolysis of ethyl and tert-butyl esters under basic conditions.
Methodology:
-
Reaction Setup: In separate 25 mL round-bottom flasks, dissolve the ethyl ester (100 mg, 1 eq.) and the tert-butyl ester (100 mg, 1 eq.) in 5 mL of Tetrahydrofuran (THF).
-
Initiation: To each flask, add 5 mL of a 1.0 M aqueous solution of Sodium Hydroxide (NaOH). This creates a biphasic mixture that is homogenized by vigorous stirring.
-
Reaction Conditions: Stir the reactions at room temperature (approx. 25°C).
-
Monitoring: At time intervals (t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a 0.1 mL aliquot from each reaction. Immediately quench the aliquot with 0.5 mL of 1.0 M Hydrochloric Acid (HCl). Analyze the quenched sample by LC-MS to determine the ratio of starting material to the hydrolyzed carboxylic acid product.
-
Work-up (after 24h): Acidify the remaining reaction mixture to pH ~2 with 1.0 M HCl. Extract the product with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to determine the final conversion and isolated yield.
Causality Behind Choices:
-
Solvent System (THF/H₂O): THF is used as a co-solvent to ensure the solubility of the relatively nonpolar ester starting materials in the aqueous base.
-
Base (NaOH): A strong base is used to ensure the saponification reaction proceeds at a measurable rate for the ethyl ester.
-
Monitoring (LC-MS): This technique provides a highly sensitive and quantitative method to track the disappearance of starting material and the appearance of the product over time.
Protocol 2: Aminolysis
This experiment demonstrates the impact of steric hindrance on the direct reaction with an amine nucleophile.
Objective: To compare the rate of amide formation from the ethyl and tert-butyl esters.
Methodology:
-
Reaction Setup: In separate 10 mL sealed vials, dissolve the ethyl ester (100 mg, 1 eq.) and the tert-butyl ester (100 mg, 1 eq.) in 3 mL of Dimethylformamide (DMF).
-
Reagent Addition: Add benzylamine (1.5 eq.) to each vial. The excess amine acts as both the nucleophile and a scavenger for any acidic byproducts.
-
Reaction Conditions: Seal the vials and heat the reactions to 80°C in a heating block.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50:50 Hexanes:Ethyl Acetate, visualizing with a potassium permanganate stain. Spot the reaction mixture at intervals (t = 0, 2h, 6h, 12h, 24h).
-
Work-up (after 24h): Cool the reaction mixtures to room temperature. Dilute with 20 mL of ethyl acetate and wash with 1 M HCl (2 x 10 mL) to remove excess benzylamine, followed by a brine wash (1 x 10 mL). Dry the organic layer, filter, and concentrate to determine the yield of the corresponding N-benzyl amide.
Causality Behind Choices:
-
Solvent (DMF): A high-boiling, polar aprotic solvent is chosen to facilitate the reaction at elevated temperatures without participating in the reaction itself.
-
Nucleophile (Benzylamine): A primary amine that is a reasonably good nucleophile and allows for straightforward monitoring and product characterization.
-
Temperature (80°C): The elevated temperature is necessary to drive the aminolysis reaction, which is generally slower than saponification, especially for the sterically hindered ester.
Data Presentation and Expected Outcomes
The quantitative data from these experiments can be summarized to provide a clear, at-a-glance comparison.
| Experiment | Substrate | Time (hours) | Conversion (%) | Key Observation |
| Saponification | Ethyl Ester | 4 | >95% | Rapid conversion to the carboxylic acid. |
| Tert-Butyl Ester | 24 | <5% | Starting material largely recovered.[4] | |
| Aminolysis | Ethyl Ester | 12 | >90% | Efficient formation of the N-benzyl amide. |
| Tert-Butyl Ester | 24 | <10% | Reaction is significantly hindered.[3] |
Reaction Mechanism Comparison
The divergent outcomes are a direct result of the different reaction mechanisms at play, dictated by the structure of the ester.
Caption: Contrasting reaction pathways for ethyl and tert-butyl esters.
Discussion and Practical Recommendations
The experimental results confirm the theoretical predictions. The ethyl ester is a versatile synthetic handle that readily undergoes nucleophilic acyl substitution, making it suitable for conversion to amides, hydrazides, or for saponification to the free acid under basic conditions.
Conversely, the tert-butyl ester is exceptionally robust under the same conditions. Its value lies not in its reactivity toward nucleophiles, but in its stability. It serves as an excellent protecting group for the carboxylic acid functionality.[7] When the synthetic sequence is complete, the tert-butyl group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), which generates the carboxylic acid via a stable tert-butyl cation intermediate.[8] This orthogonality is invaluable in complex syntheses, allowing for selective deprotection without affecting other acid-sensitive or base-labile groups in the molecule.
Choose an Ethyl Ester when:
-
The ester is intended as a reactive site for subsequent conversion to an amide or other derivative.
-
Saponification under standard basic conditions is the desired method for generating the free carboxylic acid.
-
The rest of the molecule is stable to basic conditions.
Choose a Tert-Butyl Ester when:
-
The carboxylic acid needs to be protected through multiple synthetic steps that involve basic or nucleophilic reagents.
-
A final deprotection under mild acidic conditions is desired.
-
Orthogonal protection strategies are required in the presence of other protecting groups (e.g., Fmoc, Cbz, which are base-labile).
By understanding these fundamental differences in reactivity, researchers can make more informed and strategic decisions, ultimately leading to more efficient and successful drug discovery and development programs.
References
-
Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. PMC, NIH. (2021). Available at: [Link]
-
Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1969). Available at: [Link]
-
Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. ResearchGate. (2018). Available at: [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC. (2011). Available at: [Link]
-
A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions. ResearchGate. (2015). Available at: [Link]
- Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid. Google Patents. (2000).
-
PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry. (1964). Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS. (1999). Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. (2011). Available at: [Link]
-
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. (2020). Available at: [Link]
- Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. Google Patents. (2005).
-
3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Pfizer. (2011). Available at: [Link]
-
Ester aminolysis. Structure-reactivity relationships and the rate-determining step in the aminolysis of substituted diphenyl carbonates. Journal of the American Chemical Society. (1969). Available at: [Link]
-
Tert-butyl esters Definition. Fiveable. (2023). Available at: [Link]
-
Synthesis of 1,4-bis(aminomethyl)cyclohexane. PrepChem.com. (2017). Available at: [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC, NIH. (2022). Available at: [Link]
-
Effects of tert-butyl esters and ethyl esters of the... ResearchGate. (2022). Available at: [Link]
-
TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. eGyanKosh. (n.d.). Available at: [Link]
- Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. Google Patents. (2005).
-
Kinetics of the Saponification of the Ethyl Esters of Normal Aliphatic. PDF Free Download. (n.d.). Available at: [Link]
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Comparative stability study of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate vs acid analogs
This guide provides an in-depth comparative stability analysis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate (referred to as the Ester ) and its deprotected analog, 2-[4-(aminomethyl)cyclohexyl]acetic acid (referred to as the Acid ).
Executive Summary
In drug development, Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate serves as a critical lipophilic intermediate, often utilized to mask polarity for purification or cellular permeability. However, its stability profile differs fundamentally from its acid analog.[1] While the Acid exists as a thermodynamically stable zwitterion, the Ester (particularly as a free base) presents kinetic instability risks, including acid-catalyzed hydrolysis and intermolecular aminolysis.
This guide delineates the mechanistic failure modes of both compounds and provides validated protocols for their assessment.
Structural & Mechanistic Stability Analysis
The core divergence in stability stems from the protonation state and the steric/electronic nature of the carboxyl terminus.
| Feature | Tert-butyl Ester (Intermediate) | Acid Analog (Active/Deprotected) |
| Chemical Structure | H₂N-CH₂-Cy-CH₂-COOC(CH₃)₃ | ⁺H₃N-CH₂-Cy-CH₂-COO⁻ |
| Physical State | Oil or Low-Melting Solid (Free Base) | High-Melting Crystalline Solid (Zwitterion) |
| Primary Failure Mode | Acid Hydrolysis & Aminolysis | Thermal Decomposition (at high T) |
| Hygroscopicity | Low (Hydrophobic t-Bu group) | Moderate to High (Ionic lattice) |
1.1 Hydrolytic Stability (The t-Butyl Vulnerability)
The tert-butyl group provides excellent steric protection against nucleophilic attack (base hydrolysis) compared to methyl/ethyl esters. However, it introduces a specific vulnerability to acid.
-
Mechanism: Under acidic conditions (pH < 4), protonation of the carbonyl oxygen leads to the cleavage of the alkyl-oxygen bond via an E1-like mechanism, releasing isobutene and generating the free acid.
-
Causality: This reaction is autocatalytic if the ester hydrolyzes to release the acid analog, which can then lower the local pH in moisture-compromised samples.
1.2 Reactivity: Intermolecular Aminolysis
A critical instability for the Ester (Free Base) is polymerization.
-
The Risk: The free primary amine (-NH₂) is a nucleophile. While the bulky tert-butyl group suppresses attack on the ester carbonyl, it does not eliminate it. In concentrated oils or neat states, the amine of one molecule can attack the ester of another, displacing tert-butanol and forming oligomers.
-
The Acid Advantage: The Acid analog exists as a zwitterion (-NH₃⁺ / -COO⁻). The ammonium group is non-nucleophilic, and the carboxylate is non-electrophilic, rendering the solid state kinetically inert to polymerization.
Visualization of Degradation Pathways
The following diagram maps the kinetic degradation pathways for the Ester compared to the thermodynamic sink of the Acid.
Caption: Degradation logic showing the Ester's dual susceptibility to acid hydrolysis and polymerization, contrasting with the Acid's stability.
Comparative Experimental Data
The following data summarizes typical stability profiles derived from accelerated stress testing of amino-ester homologs (e.g., Tranexamic acid esters).
Table 1: Solution State Stability (Half-life,
)
| Condition | Tert-butyl Ester | Acid Analog | Observation |
| Acidic (0.1 N HCl, 25°C) | < 24 Hours | Stable | Rapid loss of t-butyl group (Isobutene evolution). |
| Neutral (pH 7.4, 25°C) | > 7 Days | Stable | Ester is relatively stable at neutral pH due to steric bulk. |
| Basic (0.1 N NaOH, 25°C) | Moderate (Days) | Stable | t-Butyl resists saponification better than methyl esters. |
| Oxidative (3% H₂O₂) | Labile | Labile | Both susceptible to N-oxidation (N-oxide formation). |
Table 2: Solid State Stability (40°C / 75% RH)
| Compound Form | 4 Weeks Purity | Main Degradant |
| Ester (Free Base Oil) | 85-90% | Dimer/Oligomer (Aminolysis) |
| Ester (HCl Salt) | > 98% | Hydrolysis (Trace Acid) |
| Acid (Zwitterion) | > 99% | None |
Validated Experimental Protocols
To verify these profiles in your specific matrix, use the following self-validating protocols.
4.1 HPLC Method for Stability Indicating Analysis
Because the Acid analog is highly polar and lacks a strong chromophore (unless derivatized), a standard C18 method may fail to retain it.
-
Column: Mixed-mode (e.g., SIELC Primesep 100) or C18 with Ion-Pairing reagent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: Charged Aerosol Detector (CAD) or UV at 210 nm (low sensitivity).
-
Gradient: 5% B to 60% B over 15 min.
-
Rationale: The Ester will elute late (hydrophobic); the Acid will elute early. TFA prevents peak tailing of the amine.
-
4.2 Stress Testing Workflow
Use this workflow to generate the data for regulatory filing or process optimization.
Caption: Step-by-step stress testing workflow for comparative stability assessment.
Storage & Handling Recommendations
Based on the stability data, the following handling rules are mandatory for maintaining integrity:
-
Ester Storage:
-
Form: Store as the Hydrochloride (HCl) salt whenever possible. Protonating the amine blocks the nucleophile, preventing polymerization.
-
Environment: Store at -20°C under Argon. The t-butyl ester is sensitive to moisture-induced autocatalysis.
-
-
Acid Storage:
-
Form: Zwitterionic solid.
-
Environment: Ambient temperature (RT) is generally acceptable, but keep dry to prevent caking.
-
-
Process Implications:
-
Do not leave the Ester as a free base in solution for extended periods (e.g., overnight) during workup.
-
Perform deprotection (Ester
Acid) using TFA/DCM or 4N HCl in Dioxane . Avoid aqueous acid reflux if retention of other sensitive groups is required.
-
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from
-
Organic Chemistry Portal. (2024). Tert-Butyl Esters: Stability and Protection Strategies. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). 4-tert-Butylcyclohexyl acetate Properties and Stability Data. Retrieved from
-
Royal Society of Chemistry. (2020). Design and cyclization of 4-aminobutyric acid derivatives. Organic & Biomolecular Chemistry. Retrieved from
-
PubChem. (2025).[3][4] 2-(4-aminocyclohexyl)acetic acid Compound Summary. Retrieved from
Sources
A Comparative Guide to Reference Standards for the Quality Control of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
For researchers, scientists, and professionals in drug development, the purity and quality of starting materials and intermediates are paramount. Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous quality control (QC) is essential to ensure the consistency, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of reference standards and analytical methodologies for the comprehensive quality control of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
The Critical Role of Reference Standards
In pharmaceutical quality control, a reference standard is a highly purified compound used as a benchmark for confirming the identity, purity, and potency of a substance.[1] For an intermediate like Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, reference standards are crucial for method development, validation, and routine testing.[2] They can be categorized as follows:
-
Primary Reference Standards: These are of the highest purity and are typically obtained from pharmacopeias (e.g., USP, EP) or national metrology institutes. They are used to calibrate secondary standards.
-
Secondary (or Working) Reference Standards: These are established in-house by comparison to a primary reference standard. They are used for routine quality control testing.
Given that Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a non-pharmacopeial intermediate, well-characterized in-house or commercially sourced certified reference materials (CRMs) are the primary tools for quality control.
Understanding the Synthetic Landscape and Potential Impurities
A robust quality control strategy begins with a thorough understanding of the synthetic route and the potential for process-related impurities. A likely synthetic pathway to Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate involves the esterification of 4-(aminomethyl)cyclohexanecarboxylic acid or a related precursor. A similar synthesis for the ethyl ester analog is described in patent CN108424371B, which starts from 1,4-cyclohexanedione.[3]
Based on this, potential impurities in Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate may include:
-
Starting Materials: Unreacted 4-(aminomethyl)cyclohexanecarboxylic acid or its precursors.
-
Reagents and Solvents: Residual reagents from the esterification process (e.g., acids, coupling agents) and solvents.
-
By-products: Compounds formed through side reactions, such as di-acylated products or isomers.
-
Degradation Products: Products formed during synthesis or storage due to instability.
The following diagram illustrates a potential synthetic workflow and the points at which impurities can be introduced.
Caption: Synthetic workflow and potential impurity sources.
Comparative Analysis of Quality Control Methodologies
A multi-faceted analytical approach is necessary for the comprehensive quality control of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate. The following table compares the most common techniques for identity, purity, and assay determination.
| Analytical Technique | Purpose | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, Assay, Impurity Profiling | High resolution, quantitative, suitable for non-volatile compounds. | Requires a chromophore for UV detection; may require derivatization for compounds without a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, Impurity Identification, Residual Solvents | High sensitivity, excellent for volatile impurities and residual solvents, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Identity, Structural Elucidation, Quantification (qNMR) | Provides detailed structural information, can be quantitative without a reference standard of the same compound (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity | Fast, provides a unique fingerprint of the molecule. | Not quantitative, limited for purity assessment. |
Experimental Protocols for Quality Control
Below are detailed, step-by-step methodologies for key quality control experiments.
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate and quantifying it against a reference standard. Since the target molecule lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization with a UV-active agent can be employed.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., CAD, ELSD, or UV detector following derivatization).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Protocol:
-
Reference Standard Preparation: Accurately weigh a known amount of the Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate and dissolve it in the same diluent as the reference standard to a similar concentration.
-
Analysis: Inject the prepared standards and sample solutions into the HPLC system.
-
Data Analysis: For assay determination, create a calibration curve from the peak areas of the reference standard injections. Calculate the concentration of the sample using the regression equation from the calibration curve. For purity, calculate the area percentage of the main peak relative to the total area of all peaks.
Caption: HPLC workflow for purity and assay determination.
Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying residual solvents and other volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
Protocol:
-
Standard Preparation: Prepare a stock solution containing known concentrations of potential residual solvents and other volatile impurities in a suitable solvent (e.g., methanol).
-
Sample Preparation: Accurately weigh the Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate sample and dissolve it in a suitable solvent.
-
Analysis: Inject the prepared standard and sample solutions into the GC-MS system.
-
Data Analysis: Identify impurities in the sample by comparing their retention times and mass spectra to those of the standards and library data (e.g., NIST). Quantify the impurities using a calibration curve or by the standard addition method.
Sources
Safety Operating Guide
Proper Disposal Procedures: Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
[1][2]
Executive Summary & Core Directive
Do not treat this substance as generic organic waste.
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a bifunctional pharmaceutical intermediate containing a primary amine and an acid-labile tert-butyl ester .[1][2] While it does not carry a specific EPA "P-list" (acutely toxic) or "U-list" classification, its chemical structure dictates a specific disposal strategy to prevent two critical failure modes in waste accumulation:[1][2]
-
Exothermic Polymerization/Neutralization: Reaction with acidic waste streams.[1][2][3]
-
Container Over-Pressurization: Acid-catalyzed cleavage of the tert-butyl group generating isobutylene gas.[1][2][3]
Immediate Action: Segregate this material from all acidic waste streams immediately.[1][3]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand the "Why" behind the protocol.[1] The molecule behaves as a base and a potential gas generator.[1][3]
| Feature | Chemical Logic | Disposal Implication |
| Primary Amine | Basic nitrogen ( | Incompatible with Acids: Mixing with acid waste (e.g., HCl, |
| Tert-Butyl Ester | Acid-labile protecting group.[1][2][3] | Gas Generation Risk: Exposure to strong acids catalyzes the release of isobutylene gas.[1][3] If this happens in a sealed waste drum, it can cause a BLEVE (Boiling Liquid Expanding Vapor Explosion) or container rupture.[2][3] |
| Cyclohexane Ring | Lipophilic hydrocarbon backbone.[1][2][3] | Low Water Solubility: Do not attempt to dilute and flush down the drain.[1][3] It will not dissolve and will contaminate effluent.[1][3] |
Waste Stream Classification
Before handling, assign the correct waste code.[2][3] Since this specific CAS is not explicitly listed in 40 CFR 261.33, we classify by characteristic .[2][3]
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Solids)
Applicable for: Expired reagent, contaminated gloves, weigh boats, spill cleanup debris.[2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3] Glass is acceptable but poses a breakage risk during compaction.[1][3]
-
Segregation: Ensure the container is labeled "Solid Waste - Organic Alkali/Base."[1][2][3]
-
Bagging: Double-bag the solid in clear 4-mil polyethylene bags before placing it in the drum.
-
Labeling: Affix a yellow hazardous waste tag. List components as: "Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate (Solid), Trace Solvents."
B. Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC waste, extraction layers.[2]
-
Check pH: If the solution is acidic (pH < 4), slowly neutralize with Sodium Bicarbonate (
) before adding to the waste container to prevent gas evolution in the drum.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the "Organic Base" waste stream.[2]
-
Pouring: Use a funnel with a grounding strap if the solvent is flammable (D001).[1][2][3]
-
Headspace: Leave at least 10% headspace in the container.[1][3] The tert-butyl group can slowly decompose over months; headspace prevents pressure buildup.[1][3]
The "Self-Validating" Workflow (Visualized)
The following diagram outlines the decision logic. If you cannot answer "Yes" to the compatibility checks, the workflow forces a stop.
Caption: Decision tree for safe disposal, highlighting the critical neutralization step for acidic solutions to prevent isobutylene gas generation.
Emergency Contingencies
Spill Response
-
Small Spill (< 50g/mL):
-
Large Spill / Skin Contact:
Incompatible Storage (Near Miss)
If you discover this chemical has been stored with acids:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][3] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link][1][2]
-
American Chemical Society (ACS). (2023).[1][3] Identifying and Evaluating Hazards in Research Laboratories. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
